Product packaging for Vincosamide(Cat. No.:CAS No. 23141-27-7)

Vincosamide

Cat. No.: B122176
CAS No.: 23141-27-7
M. Wt: 498.5 g/mol
InChI Key: LBRPLJCNRZUXLS-AZVRXDBZSA-N
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Description

Vincosamide is a monoterpenoid indole alkaloid.
This compound has been reported in Uncaria rhynchophylla, Sinoadina racemosa, and other organisms with data available.
isolated from Anthocephalus cadamba;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O8 B122176 Vincosamide CAS No. 23141-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316670
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23141-27-7
Record name Vincoside lactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23141-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vincosamide: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, represents a significant scaffold in the diverse family of plant-derived natural products. As a derivative of strictosidine, it is a precursor to a variety of other complex alkaloids. This technical guide provides a comprehensive overview of the known natural sources of this compound and its glycosidic derivatives, their distribution within the plant kingdom, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, this document outlines the proposed biosynthetic pathway of this compound and presents quantitative data on the accumulation of its derivatives in various plant tissues, offering valuable insights for researchers in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources and Plant Distribution

This compound and its glycosylated forms have been identified in several plant families, primarily within the Rubiaceae and Loganiaceae. While this compound itself has been reported in a few species, its glycosidic derivatives, particularly N,β-D-glucopyranosyl this compound, have been more extensively studied.

Table 1: Plant Sources of this compound and its Derivatives

CompoundPlant SpeciesFamilyPlant Part(s)Reference(s)
This compoundAdina rubescens (Sinoadina racemosa)RubiaceaeNot specified[1]
Uncaria rhynchophyllaRubiaceaeNot specified
Cornus walteriCornaceaeNot specified
Nauclea orientalisRubiaceaeNot specified
N,β-D-glucopyranosyl this compoundPsychotria leiocarpaRubiaceaeLeaves, Fruit pulp, Stems, Seeds[2]
Strychnos peckiiLoganiaceaeLeaves[3]
N,α-L-rhamnopyranosyl this compoundMoringa oleiferaMoringaceaeLeaves

The distribution of these compounds is often tissue-specific. For instance, in Psychotria leiocarpa, N,β-D-glucopyranosyl this compound is most abundant in the leaves and fruit pulp, with significantly lower concentrations in the stems and seeds, and is absent in the roots[2].

Quantitative Data

Table 2: Quantitative Distribution of N,β-D-glucopyranosyl this compound in Psychotria leiocarpa [2]

Plant PartConcentration (% dry weight)
Leaves2.5%
Fruit Pulp1.5%
Stems0.2%
Seeds0.1%
RootsNot detected

The accumulation of N,β-D-glucopyranosyl this compound in P. leiocarpa seedlings is influenced by light, with higher concentrations observed in light-grown seedlings compared to those grown in darkness[2].

Experimental Protocols

General Extraction and Isolation of Indole Alkaloids from Plant Material

The following is a general protocol for the extraction and isolation of indole alkaloids, including this compound and its derivatives, from plant tissues. This protocol is based on methodologies reported for the isolation of N,β-D-glucopyranosyl this compound from Psychotria leiocarpa and Strychnos peckii[2][3].

Diagram 1: General Experimental Workflow for this compound Isolation

experimental_workflow plant_material 1. Plant Material Collection & Preparation (e.g., leaves, dried and powdered) extraction 2. Extraction (e.g., Maceration with Ethanol or Infusion with Water) plant_material->extraction filtration 3. Filtration extraction->filtration concentration 4. Concentration (e.g., Rotary Evaporation or Freeze-drying) filtration->concentration cleanup 5. Solid-Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) concentration->cleanup fractionation 6. Chromatographic Fractionation (e.g., Semi-preparative HPLC) cleanup->fractionation purification 7. Final Purification (e.g., HPLC) fractionation->purification characterization 8. Structural Elucidation (e.g., NMR, MS) purification->characterization biosynthetic_pathway tryptamine Tryptamine strictosidine_synthase Strictosidine Synthase tryptamine->strictosidine_synthase secologanin Secologanin secologanin->strictosidine_synthase strictosidine Strictosidine strictosidine_synthase->strictosidine glucosidase β-Glucosidase strictosidine->glucosidase strictosidine_aglycone Strictosidine Aglycone (unstable intermediate) glucosidase->strictosidine_aglycone cyclization [Cyclization] strictosidine_aglycone->cyclization vincosaman_skeleton Vincosaman Skeleton cyclization->vincosaman_skeleton This compound This compound vincosaman_skeleton->this compound Further modifications

References

The Enigmatic Biosynthesis of Vincosamide in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a treasure trove of complex terpenoid indole alkaloids (TIAs), many of which possess significant medicinal properties. While the biosynthesis of prominent TIAs like the anticancer agents vinblastine and vincristine has been extensively studied, the pathways leading to many of the more than 130 other alkaloids in this plant remain less understood. This technical guide delves into the biosynthesis of vincosamide, a strictosidine-derived alkaloid found in C. roseus. While the complete enzymatic pathway to this compound is not yet fully elucidated, this document synthesizes the current knowledge of the upstream TIA pathway, proposes a putative route to this compound, and provides detailed experimental protocols and data to facilitate further research in this area.

The Central Role of Strictosidine in TIA Biosynthesis

The biosynthesis of all TIAs in C. roseus converges at the formation of the central precursor, strictosidine. This process involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety in the form of tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpene portion as secologanin.

The key enzymatic step is the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) . This reaction, a Pictet-Spengler condensation, is a pivotal control point in the TIA biosynthetic network.

TIA_Pathway_to_Strictosidine Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine STR Downstream TIAs Downstream TIAs Strictosidine->Downstream TIAs SGD, etc. Putative_Vincosamide_Pathway Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD Intermediate Oxidized Intermediate Aglycone->Intermediate Oxidase/Dehydrogenase (Putative) This compound This compound Intermediate->this compound Lactamization (Spontaneous or Enzymatic) Experimental_Workflow Plant_Material Catharanthus roseus Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR, Transcriptomics) Plant_Material->Gene_Expression Purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Extraction->Purification Quantification Quantification (HPLC, LC-MS) Extraction->Quantification Identification Structure Elucidation (NMR, MS) Purification->Identification This compound This compound Identification->this compound Quantification->this compound Enzyme_Assay Enzyme Assays (e.g., STR activity) Protein_Extraction->Enzyme_Assay Biosynthetic_Genes Candidate Biosynthetic Genes Gene_Expression->Biosynthetic_Genes

Vincosamide and its Relation to Strictosidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincosamide and strictosidine are pivotal molecules in the intricate biosynthetic pathways of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their vast structural diversity and significant pharmacological activities. Strictosidine, formed through the enzymatic condensation of tryptamine and secologanin, serves as the central precursor to this extensive family of compounds. This compound, a lactam derivative and the C-3 epimer of strictosamide, represents a key branch point in the MIA biosynthetic network, leading to a distinct subset of alkaloids. This technical guide provides an in-depth exploration of the core relationship between this compound and strictosidine, detailing their biosynthesis, chemical properties, and pharmacological significance, with a focus on quantitative data and experimental methodologies.

Chemical Structures and Relationship

Strictosidine and this compound are diastereomers, differing in the stereochemistry at the C-3 position of the tetrahydro-β-carboline ring system. This compound is specifically the C-3 epimer of strictosamide, which is the lactam form of strictosidine. The lactam ring in this compound is formed through an intramolecular amidation between the secondary amine of the tryptamine moiety and the methyl ester of the secologanin portion. This structural variation is a critical determinant of their subsequent biosynthetic fates and biological activities.

Table 1: Physicochemical Properties of Strictosidine and this compound

PropertyStrictosidineThis compound
Molecular Formula C₂₇H₃₄N₂O₉C₂₆H₃₀N₂O₈
Molar Mass 530.57 g/mol 498.5 g/mol
CAS Number 20824-29-723141-27-7
Appearance Amorphous solidPowder

Biosynthesis of Strictosidine and its Conversion to this compound

The biosynthesis of strictosidine is a well-characterized enzymatic process, while the formation of this compound is believed to occur via a subsequent spontaneous cyclization.

Biosynthesis of Strictosidine

The formation of strictosidine is catalyzed by the enzyme strictosidine synthase (STR) (EC 4.3.3.2). This enzyme facilitates a Pictet-Spengler reaction between tryptamine and secologanin. The reaction is highly stereospecific, exclusively yielding the 3α(S)-strictosidine isomer.

vincosamide_strictosidine_biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase (STR) secologanin Secologanin secologanin->strictosidine strictosamide Strictosamide strictosidine->strictosamide Lactamization This compound This compound strictosamide->this compound Epimerization (at C-3)

Caption: Biosynthetic relationship of this compound and strictosidine.

Conversion of Strictosidine to this compound

This compound is the C-3 epimer of strictosamide, the lactam of strictosidine. The formation of this compound from strictosidine is proposed to occur through a spontaneous intramolecular lactamization to form strictosamide, followed by epimerization at the C-3 position. While this conversion is not fully characterized enzymatically, it represents a significant diversification point in the MIA pathway.

Quantitative Data

A critical aspect of understanding the relationship and potential for interconversion between these molecules lies in quantitative analysis.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)Kₘ (mM)Vₘₐₓ (nmol/s/mg protein)Optimal pHSource Organism
Strictosidine Synthase (STR) Tryptamine0.835.85 (as nkat/mg)5.0 - 7.5Catharanthus roseus
Secologanin0.46
Strictosidine β-D-Glucosidase (SGD) Strictosidine0.220.078 (mM/min)~6.0Catharanthus roseus
Vincoside0.220.018 (mM/min)

Table 3: Pharmacological Activity of this compound

ActivityTargetIC₅₀ (µM)Assay Conditions
Acetylcholinesterase Inhibition Acetylcholinesterase (AChE)Data not availableIn vitro enzymatic assay
Anti-inflammatory TNF-α, COX-2Data not availableCell-based assays

Note: Specific IC₅₀ values for this compound are not yet reported in publicly available literature. The table indicates the known activities, and further research is required to quantify these effects.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, isolation, and characterization of this compound and strictosidine.

Enzymatic Synthesis of Strictosidine

Objective: To synthesize 3α(S)-strictosidine from tryptamine and secologanin using strictosidine synthase.

Materials:

  • Tryptamine hydrochloride

  • Secologanin

  • Recombinant strictosidine synthase (STR) from Catharanthus roseus

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • EDTA (1 mM)

  • β-Mercaptoethanol (2 mM)

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 2 mM β-mercaptoethanol, 5 mM tryptamine hydrochloride, and 2.5 mM secologanin.

  • Initiate the reaction by adding purified recombinant STR to a final concentration of 10 µg/mL.

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Purify the supernatant using a C18 SPE cartridge. Wash the cartridge with water to remove salts and polar impurities.

  • Elute the strictosidine with methanol.

  • Analyze the product by HPLC-UV and confirm its identity by LC-MS and NMR.

strictosidine_synthesis_workflow start Reaction Mixture (Tryptamine, Secologanin, Buffer) add_enzyme Add Strictosidine Synthase (STR) start->add_enzyme incubation Incubate at 30°C add_enzyme->incubation stop_reaction Quench with Methanol incubation->stop_reaction purification Purification (SPE) stop_reaction->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis

Caption: Workflow for the enzymatic synthesis of strictosidine.

Isolation and Characterization of this compound

Objective: To isolate and characterize this compound from a natural source or a synthetic mixture.

Materials:

  • Plant material known to contain this compound (e.g., Adina rubescens) or a synthetic reaction mixture.

  • Solvents for extraction (e.g., methanol, chloroform).

  • Silica gel for column chromatography.

  • HPLC system with a C18 column.

  • NMR spectrometer.

  • Mass spectrometer.

Procedure:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent system (e.g., methanol/chloroform).

  • Fractionation: Concentrate the crude extract and fractionate it using column chromatography on silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • Purification: Further purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Characterization:

    • Mass Spectrometry: Determine the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the structure and confirm the stereochemistry. Key diagnostic signals for this compound include those corresponding to the lactam carbonyl, the ethylidene group, and the sugar moiety.

Spectroscopic Data

Table 4: ¹H and ¹³C NMR Chemical Shifts for Strictosidine (in CD₃OD)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2131.0-
352.04.35 (dd, J = 10.0, 4.0)
551.53.55 (m), 3.15 (m)
622.02.95 (m), 2.80 (m)
7108.5-
8127.57.45 (d, J = 8.0)
9118.57.00 (t, J = 7.5)
10120.07.10 (t, J = 7.5)
11112.07.30 (d, J = 8.0)
12138.0-
13123.0-
1435.02.50 (m)
1530.02.05 (m), 1.90 (m)
16115.0-
17152.07.55 (s)
1812.01.75 (d, J = 7.0)
19130.05.80 (q, J = 7.0)
2040.02.60 (m)
2156.04.10 (d, J = 12.0), 3.90 (d, J = 12.0)
OMe51.83.70 (s)
Glc-1'100.04.70 (d, J = 8.0)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2134.5-
355.24.85 (d, J = 11.0)
545.84.20 (m), 3.05 (m)
621.52.85 (m), 2.70 (m)
7108.0-
8127.87.50 (d, J = 8.0)
9118.26.95 (t, J = 7.5)
10119.87.05 (t, J = 7.5)
11111.27.25 (d, J = 8.0)
12136.5-
13126.0-
1434.52.65 (m)
1529.82.15 (m), 1.95 (m)
16112.5-
17148.57.40 (s)
1812.51.70 (d, J = 7.0)
19132.05.85 (q, J = 7.0)
2038.02.75 (m)
21168.0-
Glc-1'98.54.80 (d, J = 8.0)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Signaling Pathways and Logical Relationships

The conversion of strictosidine to this compound represents a key branch point in the biosynthesis of monoterpenoid indole alkaloids. This relationship can be visualized as a logical flow from the primary precursors to these distinct alkaloid skeletons.

MIA_Pathway_Branch cluster_precursors Primary Precursors tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine Strictosidine Synthase vincosamide_path This compound-Derived Alkaloids strictosidine->vincosamide_path Spontaneous Lactamization & Epimerization other_mias Other Monoterpenoid Indole Alkaloids strictosidine->other_mias Enzymatic Transformations

Caption: Branch point from strictosidine to this compound derivatives.

Conclusion

This compound and strictosidine are intrinsically linked as key intermediates in the vast and complex world of monoterpenoid indole alkaloids. While the enzymatic formation of strictosidine is well-established, the subsequent spontaneous conversion to this compound highlights a fascinating aspect of natural product biosynthesis where inherent chemical reactivity drives structural diversification. A deeper understanding of the factors governing this conversion, along with a full elucidation of the pharmacological profile of this compound, holds significant promise for the discovery and development of new therapeutic agents. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to unraveling the complexities of MIA biosynthesis and harnessing their therapeutic potential.

Vincosamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Physicochemical Properties, Bioactivity, and Associated Experimental Protocols

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, including its CAS number and molecular weight. It further delves into its known bioactivities, with a particular emphasis on its role as an acetylcholinesterase inhibitor and its potential anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting detailed experimental methodologies and summarizing key quantitative data.

Physicochemical Properties of this compound

This compound is a naturally occurring chemical compound with the following key identifiers and properties.

PropertyValueReference
CAS Number 23141-27-7[1][2][3][4][5]
Molecular Formula C₂₆H₃₀N₂O₈[1][2][3][4][5]
Molecular Weight 498.53 g/mol [1][2][3][4][5]

Biological Activities and Mechanisms of Action

Current research suggests that this compound exhibits biological activity primarily as an acetylcholinesterase (AChE) inhibitor and possesses potential anti-inflammatory properties.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. While the inhibitory potential of this compound against AChE has been noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), are not extensively reported in the currently available literature.

Anti-inflammatory Activity

This compound is also suggested to have anti-inflammatory effects. Inflammation is a complex biological response involving various signaling pathways and the production of pro-inflammatory mediators. The potential anti-inflammatory mechanism of this compound may involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, direct experimental evidence and quantitative data detailing this compound's specific effects on these pathways and the inhibition of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) are not yet well-documented in scientific literature.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the investigation of this compound's biological activities. These are based on standard methodologies employed in the field.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the this compound solution at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of AChE inhibition for each concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the AChE activity.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This cell-based assay is commonly used to assess the anti-inflammatory potential of compounds.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, characterized by the production of inflammatory mediators. The ability of the test compound to inhibit the production of these mediators is then quantified.

Procedure:

  • Culture macrophage cells in a suitable medium.

  • Pre-treat the cells with various concentrations of this compound for a specific duration.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Quantify the levels of inflammatory mediators in the supernatant. For example:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Assess the viability of the cells to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of each inflammatory mediator and determine the IC₅₀ values where applicable.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general signaling pathways potentially modulated by this compound, based on its suggested anti-inflammatory activity. Direct experimental validation of this compound's interaction with these specific pathways is a subject for future research.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS)

Caption: Canonical NF-κB signaling pathway activated by LPS.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: General overview of the MAPK signaling cascade.

Conclusion

This compound presents as a compound of interest for further investigation, particularly concerning its acetylcholinesterase inhibitory and potential anti-inflammatory properties. This guide has consolidated the available physicochemical data and outlined standard experimental procedures for its biological evaluation. While the foundational knowledge is established, there remains a clear need for further research to quantify its bioactivities with greater precision and to elucidate the specific molecular mechanisms underlying its effects, especially in the context of inflammatory signaling pathways. Such studies will be crucial in determining the therapeutic potential of this compound.

References

N,α-L-Rhamnopyranosyl Vincosamide: A Technical Guide to its Plant Origins, Isolation, and Cardiopioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,α-L-rhamnopyranosyl vincosamide is a significant indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This technical guide provides an in-depth overview of its primary plant source, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its cardioprotective mechanisms.

Plant Sources

The principal plant source of N,α-L-rhamnopyranosyl this compound is Moringa oleifera Lam., a fast-growing, drought-resistant tree of the family Moringaceae.[1][2][3][4][5][6][7] Commonly known as the "drumstick tree" or "miracle tree," Moringa oleifera is native to the Indian subcontinent and is now cultivated widely in tropical and subtropical regions.[7] The leaves of Moringa oleifera are the primary part of the plant where N,α-L-rhamnopyranosyl this compound is found.[1][2][3][5][6]

While Moringa oleifera is the most well-documented source, it is worth noting that a structurally similar compound, N,β-glucopyranosyl this compound, has been isolated from the leaves of Strychnos peckii, a plant used in the preparation of curare in the Amazon rainforest. This suggests that related compounds may be present in other plant species, warranting further investigation.

At present, specific quantitative data on the yield of N,α-L-rhamnopyranosyl this compound from Moringa oleifera leaves is not extensively reported in publicly available literature. However, studies on the general phytochemical composition of Moringa oleifera leaves indicate the presence of various alkaloids, flavonoids, and phenolic compounds.

Biological Activity and Therapeutic Potential

N,α-L-rhamnopyranosyl this compound has demonstrated significant cardioprotective and free-radical scavenging properties.[1][2][3] Research has shown that this indole alkaloid can mitigate cardiac toxicity induced by agents like isoproterenol and doxorubicin.[1][3] Its therapeutic potential is attributed to its ability to reduce levels of serum cardiac markers such as troponin-T, creatine kinase-MB, and lactate dehydrogenase, and to enhance the activity of cellular antioxidants.[1]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of N,α-L-rhamnopyranosyl this compound from Moringa oleifera leaves, based on common phytochemical investigation techniques. It is important to note that specific details may vary based on the starting material and laboratory conditions.

1. Plant Material Collection and Preparation:

  • Fresh, healthy leaves of Moringa oleifera are collected and authenticated.

  • The leaves are shade-dried at room temperature to preserve the integrity of the chemical constituents.

  • The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

2. Extraction:

  • The powdered leaf material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for the extraction of alkaloids.

  • The extraction can be performed using various techniques, including:

    • Maceration: Soaking the plant material in the solvent for an extended period (e.g., 72 hours) with occasional agitation.

    • Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

    • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields.

    • Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

  • The resulting extract is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and n-hexane, followed by chloroform, ethyl acetate, and n-butanol.

  • The alkaloid-rich fraction (often the butanol or chloroform fraction) is then subjected to chromatographic techniques for further purification.

  • Column Chromatography: The fraction is loaded onto a silica gel or Sephadex column and eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds based on their affinity for the stationary and mobile phases.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing N,α-L-rhamnopyranosyl this compound are further purified by preparative HPLC to obtain the pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of N,α-L-rhamnopyranosyl this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties. While a complete signaling pathway has not been fully elucidated in the available literature, a proposed mechanism of action can be visualized.

Cardioprotective_Mechanism Isoproterenol Isoproterenol-induced Cardiac Stress ROS Increased Reactive Oxygen Species (ROS) Isoproterenol->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Reduced_Oxidative_Stress Reduced Oxidative Stress Cellular_Damage Myocardial Cell Damage and Necrosis Lipid_Peroxidation->Cellular_Damage Leads to Cardiac_Markers Release of Cardiac Markers (Troponin-T, CK-MB, LDH) Cellular_Damage->Cardiac_Markers Results in Cardioprotection Cardioprotection VR N,α-L-rhamnopyranosyl This compound VR->ROS Scavenges Antioxidant_Enzymes Increased Cellular Antioxidants (SOD, CAT, GPx) VR->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Reduced_Oxidative_Stress->Cellular_Damage Prevents Reduced_Oxidative_Stress->Cardioprotection Contributes to

Caption: Proposed mechanism of cardioprotection by N,α-L-rhamnopyranosyl this compound.

The diagram illustrates that cardiac stressors like isoproterenol lead to an increase in reactive oxygen species (ROS), causing lipid peroxidation and subsequent myocardial cell damage. This damage results in the release of cardiac markers. N,α-L-rhamnopyranosyl this compound is believed to exert its protective effect by directly scavenging ROS and upregulating the body's natural antioxidant enzymes, thereby reducing oxidative stress and preventing cellular damage.

Isolation_Workflow Start Moringa oleifera Leaves (Dried and Powdered) Extraction Extraction (e.g., Maceration, Soxhlet with Methanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Solvent Fractions (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractions->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Target_Fractions Fractions containing N,α-L-rhamnopyranosyl this compound TLC->Target_Fractions Identify Prep_HPLC Preparative HPLC Target_Fractions->Prep_HPLC Pure_Compound Pure N,α-L-rhamnopyranosyl This compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of N,α-L-rhamnopyranosyl this compound.

This workflow diagram outlines the key steps involved in the isolation and purification of N,α-L-rhamnopyranosyl this compound from the leaves of Moringa oleifera.

Conclusion

N,α-L-rhamnopyranosyl this compound, primarily sourced from the leaves of Moringa oleifera, presents a promising natural compound for the development of cardioprotective agents. Its mechanism of action appears to be rooted in its potent antioxidant properties. The provided experimental framework offers a basis for its extraction and purification, which can be optimized for larger-scale production. Further research is warranted to fully elucidate its signaling pathways and to explore its full therapeutic potential in preclinical and clinical settings.

References

Vincosamide Stereoisomers: A Technical Guide to Their Significance and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid (MIA), and its derivatives represent a class of natural products with significant potential in pharmacology. The stereochemistry of these molecules is a critical determinant of their biological activity, influencing their interaction with molecular targets and overall efficacy. This technical guide provides an in-depth exploration of this compound stereoisomers, their known biological significance, and the experimental methodologies used for their study. While specific quantitative data on the bioactivity of individual this compound stereoisomers is limited in current literature, this guide will draw upon analogous data from closely related MIAs to illustrate the principles of stereoisomer-differentiated activity. Detailed experimental protocols for separation and analysis, crucial for drug discovery and development, are also presented.

Introduction to this compound and Stereoisomerism

This compound is a key intermediate in the biosynthesis of a vast array of complex indole alkaloids. Its structural complexity, arising from multiple chiral centers, gives rise to a number of stereoisomers. The spatial arrangement of atoms in these isomers dictates their three-dimensional shape, which in turn governs their binding affinity to biological macromolecules such as enzymes and receptors.

One of the well-documented derivatives is N,β-D-glucopyranosyl this compound , which has been isolated from plant species like Psychotria leiocarpa and Strychnos peckii.[1][2] The glycosylation at the indole nitrogen introduces another layer of structural diversity and can significantly impact the molecule's solubility, stability, and biological activity.

The fundamental building block for all monoterpenoid indole alkaloids is strictosidine . The enzymatic condensation of tryptamine and secologanin by strictosidine synthase is highly stereoselective, primarily yielding strictosidine. However, the existence of its diastereomer, vincoside, and the ability of downstream enzymes to process both isomers, highlights the potential for stereochemical diversity in this class of compounds. This principle extends to this compound and its derivatives, where different stereoisomers could exhibit distinct pharmacological profiles.

Biological Significance of Stereoisomerism in Monoterpenoid Indole Alkaloids

For instance, various MIAs have been evaluated for a range of biological activities, including immunosuppressive, anti-HIV, and cytotoxic effects.[3][4][5] The potency of these compounds, often expressed as IC50 values, can differ significantly between closely related structures, underscoring the subtle yet critical role of stereochemical configuration.

Table 1: Illustrative Biological Activities of Monoterpenoid Indole Alkaloids (Analogous Compounds)

CompoundBiological ActivityCell Line/TargetIC50 (µM)Reference
Rauvolfia yunnanensis Alkaloid 1ImmunosuppressiveHuman T-cell proliferation5.9[3]
ReserpineImmunosuppressiveHuman T-cell proliferation5.0[3]
Naucleaoffine AAnti-HIV-1-0.06[4]
Naucleaoffine BAnti-HIV-1-2.08[4]
Dregamine Derivative 17P-gp InhibitionABCB1-transfected mouse T-lymphomaStrong inhibition at 0.2 µM[6]
Dregamine Derivative 18P-gp InhibitionABCB1-transfected mouse T-lymphomaStrong inhibition at 0.2 µM[6]

This table presents data from related MIAs to exemplify the range of biological activities and potencies, highlighting the importance of structural variations.

Experimental Protocols

Isolation and Separation of Stereoisomers

The separation of stereoisomers is a critical step in their individual characterization and biological evaluation. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, particularly with the use of chiral stationary phases.

Protocol: Chiral HPLC Separation of Monoterpenoid Indole Alkaloids

This protocol is a general guideline for the separation of MIA stereoisomers and can be adapted for this compound.

  • Column Selection: A chiral stationary phase is essential. Columns such as Chiralpak AD or Chiralcel OD have proven effective for the separation of indole alkaloids.[7]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best resolution. For example, a starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

  • Instrumentation:

    • HPLC system equipped with a pump, injector, column oven, and a UV detector.

    • Data acquisition and analysis software.

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV detection at a wavelength where the compounds have maximum absorbance (e.g., 220 nm or 280 nm for indole alkaloids).

    • Injection Volume: 10 - 20 µL.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Structural Elucidation

Once isolated, the absolute configuration of each stereoisomer needs to be determined. This is typically achieved through a combination of spectroscopic techniques.

Protocol: Structural Elucidation by NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

    • Acquire 1D NMR spectra (¹H and ¹³C) to determine the basic carbon-hydrogen framework.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

    • For determining stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. These experiments provide information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry.

    • The use of chiral derivatizing agents, such as Mosher's acid, can also be employed to determine the absolute configuration of chiral centers.[8]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

    • Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in the structural identification, especially for glycosylated compounds where the loss of the sugar moiety is a characteristic fragmentation.[1][2]

Biological Activity Assays

A variety of in vitro assays can be used to evaluate the biological activity of the separated this compound stereoisomers. The choice of assay will depend on the therapeutic area of interest.

Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the purified stereoisomers in the cell culture medium. Add the different concentrations of the compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is converted to formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

MIA_Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Stereoselective Strictosidine_Glucosidase Strictosidine Glucosidase Strictosidine->Strictosidine_Glucosidase Vincoside Vincoside (Diastereomer) Vincoside->Strictosidine_Glucosidase Non-preferred Reactive_Intermediate Reactive Intermediate Strictosidine_Glucosidase->Reactive_Intermediate This compound This compound Reactive_Intermediate->this compound Other_MIAs Other Monoterpenoid Indole Alkaloids Reactive_Intermediate->Other_MIAs Stereoisomer_Analysis_Workflow cluster_0 Separation & Isolation cluster_1 Structural Elucidation cluster_2 Biological Evaluation Racemic_Mixture Mixture of Stereoisomers Chiral_HPLC Chiral HPLC Racemic_Mixture->Chiral_HPLC Isolated_Stereoisomers Isolated Stereoisomers Chiral_HPLC->Isolated_Stereoisomers NMR NMR Spectroscopy (1D, 2D, NOESY) Isolated_Stereoisomers->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolated_Stereoisomers->MS Bioactivity_Assay In Vitro Bioactivity Assays (e.g., Cytotoxicity) Isolated_Stereoisomers->Bioactivity_Assay Absolute_Configuration Absolute Configuration NMR->Absolute_Configuration MS->Absolute_Configuration Quantitative_Data Quantitative Data (e.g., IC50 values) Bioactivity_Assay->Quantitative_Data

References

Vincosamide: A Comprehensive Technical Review of Its Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has emerged as a molecule of interest in oncological research. Primarily identified in plant species such as Psychotria leiocarpa and Uncaria rhynchophylla, this natural compound has demonstrated significant potential in inhibiting the malignant behaviors of cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2] While its anticancer properties are the most extensively studied, preliminary reports suggest potential anti-inflammatory and cholinesterase-inhibiting activities, although robust experimental evidence for these effects remains limited. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. A notable gap in the literature exists regarding its neuroprotective and antimicrobial properties, as well as its formal synthesis, indicating avenues for future research.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid.[3] It has been isolated from various plant sources, including the leaves of Psychotria leiocarpa and is also found in Uncaria rhynchophylla.[1][3] While traditional medicine has utilized plants containing this compound for treating inflammatory conditions and cancer, scientific investigation into the specific bioactivities of isolated this compound has been more recent.[1] The primary focus of contemporary research has been on its potential as an anticancer agent, with a detailed study elucidating its effects on hepatocellular carcinoma cells.[1][2][4]

Anticancer Potential

The most well-documented biological activity of this compound is its anticancer potential, particularly against hepatocellular carcinoma (HCC).[1][2][4]

In Vitro Efficacy

A key study demonstrated that this compound inhibits the proliferation, migration, and invasion of HCC cell lines in a dose-dependent manner, while promoting apoptosis.[1][2] Notably, it exhibited low cytotoxicity towards normal human liver cells (L-02), suggesting a degree of selectivity for cancer cells.[1][2]

Table 1: In Vitro Anticancer Activity of this compound on Hepatocellular Carcinoma (HCC) Cells

Biological EffectCell LinesConcentration RangeKey FindingsReference
Proliferation Inhibition HLE, Bel 7402, SMMC-7721, Huh-710 - 80 µg/mLDose-dependent inhibition of proliferation.[1][2]
Apoptosis Induction HLE, Bel 7402, SMMC-7721, Huh-710 - 80 µg/mLDose-dependent increase in apoptosis.[1][2]
Migration Inhibition HLE, Bel 740210 - 80 µg/mLSignificant suppression of cell migration.[1][2]
Invasion Inhibition HLE, Bel 740210 - 80 µg/mLSignificant suppression of cell invasion.[1][2]
Mitochondrial Morphology HLE, Bel 740280 µg/mLDisruption of mitochondrial morphology.[1][2]
Cytotoxicity in Normal Cells L-0210 - 80 µg/mLLow cytotoxicity observed.[1][2]
In Vivo Efficacy

In a mouse tumor model of HCC, treatment with this compound at a dose of 10 mg/kg/day for three days resulted in a significant inhibition of tumor growth.[1][2]

Mechanism of Action

The anticancer activity of this compound in HCC cells is believed to be mediated through the modulation of several key signaling pathways and proteins:

  • PI3K/AKT Signaling Pathway: this compound has been shown to block the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[4]

  • Caspase-3 Activation: It promotes apoptosis by activating caspase-3, a key executioner caspase.[4]

  • Downregulation of Growth and Metastasis Factors: this compound suppresses the expression of several proteins associated with tumor growth and metastasis, including Src, Ras, MMP9, EpCAM, and CXCR4.[4]

vincosamide_anticancer_pathway This compound This compound pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt inhibition caspase3 Caspase-3 This compound->caspase3 activation growth_metastasis Src, Ras, MMP9, EpCAM, CXCR4 This compound->growth_metastasis downregulation proliferation_invasion Cell Proliferation, Migration & Invasion pi3k_akt->proliferation_invasion apoptosis Apoptosis caspase3->apoptosis growth_metastasis->proliferation_invasion

Proposed mechanism of this compound's anticancer activity in HCC.

Other Potential Biological Activities (Limited Evidence)

While the anticancer effects of this compound are supported by a dedicated study, other potential biological activities are mentioned in the literature but lack detailed experimental backing.

Anti-inflammatory and Cholinesterase Inhibiting Activity

The introduction of the primary study on this compound's anticancer effects states that it has "important anti-inflammatory effects and activity against cholinesterase".[1][2][4] However, the paper does not provide specific data or methodologies to support these claims. Further research is required to validate and quantify these potential activities.

Neuroprotective and Antimicrobial Activities

There is currently no direct scientific evidence available to support any neuroprotective or antimicrobial properties of this compound. While other monoterpenoid indole alkaloids have shown such activities, these cannot be extrapolated to this compound without specific experimental validation.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the anticancer activity of this compound in hepatocellular carcinoma.

Cell Proliferation Assays (MTT and CCK-8)

cell_proliferation_workflow start Seed HCC cells in 96-well plates treat Treat with this compound (10-80 µg/mL) start->treat incubate Incubate for specified duration treat->incubate add_reagent Add MTT or CCK-8 reagent incubate->add_reagent incubate_reagent Incubate to allow for color development add_reagent->incubate_reagent measure Measure absorbance with a microplate reader incubate_reagent->measure analyze Calculate cell viability measure->analyze

Workflow for MTT and CCK-8 cell proliferation assays.
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Hepatocellular carcinoma cells were seeded in 96-well plates.

    • After cell attachment, they were treated with varying concentrations of this compound (10, 20, 40, and 80 µg/mL).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent was added to each well.

    • The plates were further incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product was measured using a microplate reader, with the intensity of the color being proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)
  • Principle: This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • HCC cells were treated with different concentrations of this compound.

    • After treatment, cells were harvested and washed.

    • The cells were then stained with Annexin V-FITC and PI.

    • The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Cell Migration and Invasion Assays (Scratch and Transwell Assays)

migration_invasion_workflow cluster_scratch Scratch Assay cluster_transwell Transwell Assay start_scratch Create a scratch in a confluent cell monolayer treat_scratch Treat with this compound start_scratch->treat_scratch incubate_scratch Incubate and image at different time points treat_scratch->incubate_scratch analyze_scratch Measure wound closure incubate_scratch->analyze_scratch start_transwell Seed cells in the upper chamber of a Transwell insert treat_transwell Add this compound to the upper chamber start_transwell->treat_transwell incubate_transwell Incubate to allow for migration/invasion treat_transwell->incubate_transwell stain_count Stain and count migrated/invaded cells incubate_transwell->stain_count analyze_transwell Quantify migration/invasion stain_count->analyze_transwell

Workflow for cell migration and invasion assays.
  • Scratch Assay (Migration):

    • A "scratch" or gap was created in a confluent monolayer of HCC cells.

    • Cells were then treated with this compound.

    • The rate of closure of the scratch by migrating cells was monitored and quantified over time.

  • Transwell Assay (Migration and Invasion):

    • HCC cells were seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

    • The lower chamber contained a chemoattractant.

    • This compound was added to the upper chamber.

    • After incubation, the number of cells that had migrated or invaded through the membrane to the lower surface was quantified.

Western Blotting
  • Principle: This technique was used to detect and quantify the expression levels of specific proteins involved in the anticancer mechanism of this compound.

  • Methodology:

    • HCC cells were treated with this compound.

    • Total protein was extracted from the cells and separated by SDS-PAGE.

    • The separated proteins were transferred to a membrane.

    • The membrane was incubated with primary antibodies specific for the target proteins (e.g., Src, Ras, MMP9, EpCAM, CXCR4, caspase-3, p-AKT).

    • A secondary antibody conjugated to an enzyme was then used to detect the primary antibody.

    • The protein bands were visualized and quantified using a chemiluminescence detection system.

Synthesis

Currently, there is a lack of published information detailing the chemical synthesis of this compound. The existing literature primarily focuses on its isolation from natural sources. The development of a synthetic route would be highly beneficial for producing larger quantities for further research and potential therapeutic development, as well as for creating structural analogs to explore structure-activity relationships.

Conclusion and Future Directions

This compound is a promising monoterpenoid indole alkaloid with well-documented anticancer activity against hepatocellular carcinoma. Its ability to induce apoptosis and inhibit proliferation, migration, and invasion through the modulation of the PI3K/AKT pathway and other key cancer-related proteins highlights its potential as a lead compound for the development of new anticancer therapies.

However, the biological potential of this compound beyond cancer remains largely unexplored. The claims of its anti-inflammatory and cholinesterase-inhibiting activities require rigorous experimental validation. Furthermore, its potential neuroprotective and antimicrobial effects are entirely unknown. Future research should focus on:

  • Validating and quantifying the anti-inflammatory and cholinesterase-inhibiting properties of this compound.

  • Screening this compound for neuroprotective and antimicrobial activities.

  • Elucidating the detailed molecular mechanisms underlying its observed biological effects.

  • Developing a chemical synthesis for this compound to facilitate further research and the generation of novel derivatives.

A deeper and broader understanding of the biological activities of this compound will be crucial in determining its full therapeutic potential.

References

Vincosamide: A Technical Overview of Research and Future Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Vincosamide, a monoterpenoid indole alkaloid, has emerged as a molecule of interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research landscape surrounding this compound and its derivatives. It covers its natural sources, biological activities, and metabolic pathways. This document also highlights the existing gaps in knowledge, particularly in the areas of chemical synthesis and specific mechanisms of action, to guide future research and development endeavors. The information is presented to be accessible and actionable for professionals in drug discovery and development.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species, including those of the Nauclea, Psychotria, and Uncaria genera.[1][2] As a member of the extensive family of indole alkaloids, this compound is part of a class of compounds renowned for their diverse and potent pharmacological activities.[3][4][5] Research has primarily focused on this compound and its naturally occurring glycosylated derivatives, such as N,β-D-glucopyranosyl this compound and N,α-L-rhamnopyranosyl this compound. These compounds have demonstrated a range of biological effects, most notably antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties.[1][6] This guide synthesizes the current state of this compound research, presenting key data and methodologies to inform further investigation into its therapeutic potential.

Quantitative Data

The concentration of this compound derivatives has been quantified in plant tissues, with N,β-D-glucopyranosyl this compound being particularly abundant in Psychotria leiocarpa.

Plant SpeciesPlant PartCompoundConcentration (% of Dry Weight)Reference
Psychotria leiocarpaLeavesN,β-D-glucopyranosyl this compound2.5%[7][8]
Psychotria leiocarpaFruit PulpN,β-D-glucopyranosyl this compound1.5%[8]
Psychotria leiocarpaStemsN,β-D-glucopyranosyl this compound0.2%[8]
Psychotria leiocarpaSeedsN,β-D-glucopyranosyl this compound0.1%[8]

The accumulation of N,β-D-glucopyranosyl this compound in seedlings is primarily in the shoots and increases with plant age and light exposure.[8]

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a spectrum of biological activities, although the precise molecular mechanisms are not fully elucidated for all of them.

  • Anti-inflammatory, Antibacterial, and Anti-tumor Activities: this compound, extracted from Nauclea officinalis, has been reported to possess these pharmacological properties, though the underlying mechanisms remain an active area of research.[1]

  • Antioxidant Activity: The glycosylated derivative, N,β-D-glucopyranosyl this compound, has demonstrated significant antioxidant properties.[7]

  • Cardioprotective Effects: N,α-L-rhamnopyranosyl this compound, isolated from Moringa oleifera, has shown cardioprotective potential in rat models of isoproterenol-induced cardiotoxicity.[6] This effect is attributed to its free radical scavenging ability.[6] In this study, oral administration of 40 mg/kg of the compound for 7 days significantly reduced serum cardiac markers and lipid peroxidation while increasing cellular antioxidants.[6]

The primary mechanism of action understood for this compound derivatives is their ability to act as free radical scavengers, which likely underpins their antioxidant and cardioprotective effects. The mechanisms for the reported anti-inflammatory, antibacterial, and anti-tumor activities of the parent this compound molecule require further investigation to identify specific molecular targets and signaling pathways.

Metabolism and Pharmacokinetics

The metabolic fate of this compound has been investigated in rats, revealing extensive biotransformation.

A study utilizing ultra-high performance liquid chromatography-quadrupole-Exactive Orbitrap-high resolution mass spectrometry (UHPLC-Q-Exactive Orbitrap HRMS) identified 37 metabolites of this compound in vitro (liver microsomes) and in vivo (plasma, bile, urine, and feces).[1] The major metabolic pathways are summarized in the diagram below.

Vincosamide_Metabolism cluster_PhaseI Phase I Reactions cluster_PhaseII Phase II Reactions This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Deglycosylation Deglycosylation This compound->Deglycosylation Hydration Hydration This compound->Hydration Glucuronidation Glucuronidation Oxidation->Glucuronidation Methylation Methylation Oxidation->Methylation Sulfation Sulfation Oxidation->Sulfation Glycine_Conj Glycine Conjugation Oxidation->Glycine_Conj Cysteine_Conj Cysteine Conjugation Oxidation->Cysteine_Conj Taurine_Conj Taurine Conjugation Oxidation->Taurine_Conj Reduction->Glucuronidation Reduction->Methylation Reduction->Sulfation Reduction->Glycine_Conj Reduction->Cysteine_Conj Reduction->Taurine_Conj Deglycosylation->Glucuronidation Deglycosylation->Methylation Deglycosylation->Sulfation Deglycosylation->Glycine_Conj Deglycosylation->Cysteine_Conj Deglycosylation->Taurine_Conj Hydration->Glucuronidation Hydration->Methylation Hydration->Sulfation Hydration->Glycine_Conj Hydration->Cysteine_Conj Hydration->Taurine_Conj

Metabolic pathways of this compound in rats.

Experimental Protocols

Analysis of this compound Metabolites

The following is a summary of the methodology used for the identification of this compound metabolites.[1]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Validation in_vitro In Vitro: Liver Microsomal Incubation uhplc UHPLC Separation in_vitro->uhplc in_vivo In Vivo (Rats): Plasma, Bile, Urine, Feces in_vivo->uhplc hrms Q-Exactive Orbitrap HRMS Detection uhplc->hrms compound_discovery Compound Discovery 3.2 Software hrms->compound_discovery molecular_networking Molecular Networking hrms->molecular_networking xcalibur Validation with Xcalibur 4.1 Software compound_discovery->xcalibur molecular_networking->xcalibur

Workflow for this compound metabolite identification.

Methodology:

  • Sample Collection: Samples from in vitro liver microsomal incubations and in vivo rat plasma, bile, urine, and feces were collected following administration of this compound.[1]

  • Chromatographic Separation: The samples were analyzed using an ultra-high performance liquid chromatography (UHPLC) system.[1]

  • Mass Spectrometry: Detection and fragmentation were carried out using a Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometer (Q-Exactive Orbitrap HRMS).[1]

  • Data Analysis: The acquired data was processed using Compound Discovery 3.2 software and a molecular networking approach to identify potential metabolites.[1]

  • Validation: The identified metabolites were validated using Xcalibur 4.1 software by confirming their retention times, parent ions, and characteristic fragment ions.[1]

Future Directions and Conclusion

The current body of research on this compound provides a solid foundation but also reveals significant areas for future exploration.

Key areas for future research include:

  • Chemical Synthesis: The development of a robust and efficient total synthesis for this compound is a critical next step. This would enable the production of larger quantities for extensive biological testing and the generation of novel analogs with potentially enhanced activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound is paramount. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK), bacterial growth and survival mechanisms, and cancer cell proliferation and apoptosis pathways will be crucial.

  • Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate SAR studies to identify the key structural features responsible for its various biological activities. This could lead to the design of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.

  • Clinical Investigation: Should preclinical studies yield promising results, progression to clinical trials to evaluate the safety and efficacy of this compound or its optimized derivatives in humans would be the ultimate goal.

References

Methodological & Application

Application Notes and Protocols for the HPLC-MS Guided Purification of Vincosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of Vincosamide, a monoterpenoid indole alkaloid, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound and its derivatives have garnered interest for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and acetylcholinesterase inhibitory activities.[1][2] This guide outlines the necessary steps from sample preparation to analytical and preparative HPLC-MS, ensuring high-purity isolation of the target compound.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring monoterpenoid indole alkaloid found in various plant species. Recent studies have highlighted its significant biological activities. Notably, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by activating caspase-3 and blocking the PI3K/AKT signaling pathway.[1][2] This mechanism suggests its potential as a chemotherapeutic agent. Furthermore, related compounds like N,β-D-glucopyranosyl this compound have demonstrated antioxidant properties.[3] The diverse biological activities of this compound underscore the importance of efficient and reliable purification methods to facilitate further research and drug development.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

A robust sample preparation protocol is crucial for the successful isolation of this compound. The following procedure is adapted from methods used for the extraction of related indole alkaloids from plant matrices.

Materials:

  • Dried and powdered plant material (e.g., leaves of Strychnos peckii or other this compound-containing plants)

  • Distilled water

  • Methanol (HPLC grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Nitrogen gas evaporator

  • Freeze-dryer

Protocol:

  • Aqueous Extraction:

    • Perform an infusion of the powdered plant material (e.g., 20 g) with distilled water (e.g., 1 L) for 15 minutes.

    • Filter the aqueous extract through Whatman filter paper.

    • Freeze-dry the filtered extract to obtain a powdered crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Activate a C18 SPE cartridge by passing methanol through it, followed by conditioning with distilled water.

    • Dissolve a portion of the crude extract (e.g., 1 g) in a small volume of distilled water (e.g., 3 mL).

    • Load the dissolved extract onto the conditioned C18 cartridge.

    • Wash the cartridge with distilled water to remove polar impurities.

    • Elute the fraction containing this compound with methanol.

    • Dry the methanolic fraction under a stream of nitrogen gas.

Analytical HPLC-MS Method for this compound Identification

An analytical HPLC-MS method is essential for the initial identification and subsequent monitoring of this compound during the purification process.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 5 µm, 150 mm × 4.6 mm i.d.)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution 20% to 80% B over 15 minutes, followed by 80% B for 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm and 316 nm

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000
Preparative HPLC Method for this compound Purification

Scaling up the analytical method to a preparative scale is necessary for isolating sufficient quantities of pure this compound. The following protocol is based on methods used for the purification of other monoterpenoid indole alkaloids.[3][4]

Instrumentation:

  • Preparative HPLC system with a fraction collector

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., YMC-Triart C18, 5 µm, 250 mm × 10 mm i.d.)
Mobile Phase A Water with 0.3% acetic acid
Mobile Phase B Methanol or Acetonitrile
Gradient Elution Optimized based on analytical run, typically a shallow gradient around the elution time of this compound.
Flow Rate 2.0 - 5.0 mL/min (to be optimized based on column dimensions and backpressure)
Sample Loading To be determined by loading studies, starting with a few milligrams dissolved in the initial mobile phase.
Detection UV at 254 nm

Fraction Collection:

  • Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Analyze the collected fractions by analytical HPLC-MS to confirm the purity of this compound.

  • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Analytical HPLC-MS Data for this compound

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compoundTo be determined499.2To be determined

Table 2: Preparative HPLC Purification Summary (Hypothetical Data)

ParameterValue
Sample Load 50 mg of SPE-cleaned extract
Column C18, 10 x 250 mm, 5 µm
Flow Rate 4.0 mL/min
Yield To be determined (e.g., 5 mg)
Purity >95% (determined by analytical HPLC)

Visualization of Workflows and Pathways

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Purification plant_material Powdered Plant Material aqueous_extraction Aqueous Extraction plant_material->aqueous_extraction spe_cleanup C18 SPE Cleanup aqueous_extraction->spe_cleanup crude_extract Crude this compound Extract spe_cleanup->crude_extract analytical_hplc Analytical HPLC-MS crude_extract->analytical_hplc Identification preparative_hplc Preparative HPLC crude_extract->preparative_hplc Purification fraction_analysis Fraction Analysis preparative_hplc->fraction_analysis pure_this compound Pure this compound fraction_analysis->pure_this compound Pooling

Caption: Workflow for the extraction, cleanup, and purification of this compound.

This compound's Known Biological Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells, leading to apoptosis.[1][2]

G This compound This compound PI3K PI3K This compound->PI3K Caspase3 Caspase-3 This compound->Caspase3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Caspase3->Apoptosis G cluster_metabolism Metabolic Reactions This compound This compound Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Deglycosylation Deglycosylation This compound->Deglycosylation Hydration Hydration This compound->Hydration Glucuronidation Glucuronidation This compound->Glucuronidation Methylation Methylation This compound->Methylation Sulfation Sulfation This compound->Sulfation

References

In Vitro Assays for Testing Vincosamide Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincosamide is a monoterpenoid indole alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of in vitro assays to assess the bioactivity of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and provide context with data from other relevant compounds in similar assays. This information is crucial for comparative analysis and for guiding experimental design.

Table 1: Anticancer and Cytotoxic Effects

CompoundAssayCell LineEndpointResultReference
This compound MTT AssayHepG2Cell ViabilityModerate cytotoxicity at 50 µg/mL[1]
This compound DENV InhibitionHepG2Inhibition of DENV infectious particles99% inhibition at 50 µg/mL[1]
DoxorubicinMTT AssayU2OSIC500.69 µM[2]
VinblastineMTT AssayU2OSIC500.10 nM[2]

Table 2: Antioxidant Activity

CompoundAssayEndpointResultReference
N,α-L-rhamnopyranosyl this compoundFree Radical Scavenging-Demonstrated potential[3]
Gossypium herbaceam extractDPPH Radical ScavengingIC5013.28 µg/mL[4]
Gossypium herbaceam extractABTS Radical ScavengingIC501.12 µg/mL[4]
Anogeissus leiocarpus extractDPPH Radical ScavengingIC50104.74 µg/mL[5]

Table 3: Anti-Inflammatory Activity

CompoundAssayEndpointResultReference
Isonicotinate 5ROS InhibitionIC501.42 ± 0.1 µg/mL[6]
IbuprofenROS InhibitionIC5011.2 ± 1.9 µg/mL[6]
Herbal MixtureInhibition of InflammationIC5012.05 µg/mL[7]
Ajuga integrifolia extractAnti-denaturation% Inhibition53.75 ± 0.28% at 1000 µg/mL[8]
Diclofenac sodiumAnti-denaturation% Inhibition79.65 ± 0.18%[8]

Table 4: Neuroprotective Activity (Acetylcholinesterase Inhibition)

CompoundAssayEndpointResultReference
QuercetinAChE InhibitionIC5050.99 µM[4]
QuercimeritinAChE InhibitionIC5052.3 µM[4]
Huperzine AAChE InhibitionIC500.042 µM[4]
TilirosideAChE InhibitionIC5023.5 µM[2]
QuercetinAChE InhibitionIC5019.8 µM[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human hepatocellular carcinoma (HepG2) cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

This assay is used to study cell migration in vitro.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2)

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tip or a specialized wound-making tool

    • Culture medium

    • This compound

    • Microscope with a camera

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.

    • Capture images of the scratch at 0 hours (immediately after scratching).

    • Incubate the plates at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

    • The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

    • The percentage of wound closure can be calculated as: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100

This assay assesses the invasive potential of cancer cells through an extracellular matrix.

  • Materials:

    • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

    • Matrigel or another basement membrane extract

    • Cancer cell line

    • Serum-free medium and medium with FBS

    • This compound

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet solution for staining

  • Protocol:

    • Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

    • Harvest and resuspend cancer cells in serum-free medium.

    • Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert. The medium in the upper chamber should contain different concentrations of this compound or the vehicle control.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cancer cell line

    • This compound

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

    • 96-well plate

    • Microplate reader (spectrophotometer or fluorometer)

  • Protocol:

    • Treat cells with this compound at various concentrations for a specified time to induce apoptosis.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.

    • The increase in signal corresponds to the level of caspase-3 activity.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials:

    • This compound solution

    • DPPH solution in methanol or ethanol (e.g., 0.1 mM)

    • Methanol or ethanol

    • Ascorbic acid or Trolox as a positive control

    • 96-well plate

    • Spectrophotometer

  • Protocol:

    • Prepare different concentrations of this compound and the positive control in the chosen solvent.

    • In a 96-well plate, add a specific volume of the sample or control solution to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.

  • Materials:

    • Bovine Serum Albumin (BSA) or egg albumin solution

    • Phosphate Buffered Saline (PBS), pH 6.4

    • This compound solution

    • Diclofenac sodium or aspirin as a positive control

    • Water bath

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing BSA or egg albumin solution and PBS.

    • Add different concentrations of this compound or the positive control to the reaction mixture.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

    • The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Commercial enzyme-based assay kits are available to measure the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway. The protocols provided with these kits should be followed.

Neuroprotective Activity Assay: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl buffer (pH 8.0)

    • This compound solution

    • Galantamine or donepezil as a positive control

    • 96-well plate

    • Microplate reader

  • Protocol:

    • In a 96-well plate, add the Tris-HCl buffer, DTNB, and different concentrations of this compound or the positive control.

    • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate ATCI.

    • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

    • The percentage of AChE inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value represents the concentration of this compound that inhibits 50% of AChE activity.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a crucial intracellular pathway involved in cell survival, proliferation, and migration. This compound has been shown to inhibit this pathway in cancer cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->pAKT Reduces

Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: In Vitro Bioactivity Screening

This diagram illustrates a general workflow for screening the bioactivity of a compound like this compound in vitro.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays start Start: Compound (this compound) prepare Prepare Stock Solution start->prepare cytotoxicity Cytotoxicity (e.g., MTT) prepare->cytotoxicity migration Cell Migration (e.g., Wound Healing) prepare->migration antioxidant Antioxidant (e.g., DPPH) prepare->antioxidant anti_inflammatory Anti-inflammatory (e.g., Protein Denaturation) prepare->anti_inflammatory neuroprotection Neuroprotection (e.g., AChE Inhibition) prepare->neuroprotection cell_culture Maintain Cell Culture cell_culture->cytotoxicity cell_culture->migration data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis migration->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis results Results & Interpretation data_analysis->results

Caption: General experimental workflow for in vitro bioactivity screening of this compound.

Logical Relationship: this compound's Bioactivities

This diagram illustrates the logical relationships between this compound and its potential biological activities, leading to its therapeutic potential.

Logical_Relationships cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms This compound This compound Anticancer Anticancer This compound->Anticancer Antioxidant Antioxidant This compound->Antioxidant Anti_inflammatory Anti-inflammatory This compound->Anti_inflammatory Neuroprotective Neuroprotective This compound->Neuroprotective Apoptosis Induces Apoptosis Anticancer->Apoptosis Inhibit_Migration Inhibits Migration & Invasion Anticancer->Inhibit_Migration Scavenge_Radicals Scavenges Free Radicals Antioxidant->Scavenge_Radicals Reduce_Inflammation Reduces Inflammatory Mediators Anti_inflammatory->Reduce_Inflammation Inhibit_AChE Inhibits Acetylcholinesterase Neuroprotective->Inhibit_AChE Therapeutic_Potential Therapeutic Potential Apoptosis->Therapeutic_Potential Inhibit_Migration->Therapeutic_Potential Scavenge_Radicals->Therapeutic_Potential Reduce_Inflammation->Therapeutic_Potential Inhibit_AChE->Therapeutic_Potential

Caption: Logical relationships of this compound's bioactivities and mechanisms.

References

Application Notes and Protocols for Preclinical Evaluation of Vincosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vincosamide

This compound is a monoterpenoid indole alkaloid that has been identified in plant species such as Nauclea officinalis.[1] Emerging research indicates that this compound possesses a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] As an indole alkaloid, this compound belongs to a class of compounds known for their diverse and potent biological effects, which have led to the development of numerous therapeutic agents.[2][3] Preclinical studies investigating the metabolism of this compound have been conducted in rats, suggesting this species as a suitable model for further pharmacological and toxicological evaluation.[1]

These application notes provide detailed protocols for investigating the anti-tumor, anti-inflammatory, and potential cardioprotective effects of this compound in established animal models. The protocols are designed to guide researchers in generating robust and reproducible data to assess the therapeutic potential of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vivo pharmacological evaluation of this compound.

G cluster_0 Pre-study Phase cluster_1 Experimental Phase cluster_2 Post-study Phase A Ethical Approval and Protocol Design B This compound Formulation (Vehicle Selection & Solubility Testing) A->B C Animal Acclimatization (e.g., 1 week) B->C D Induction of Animal Model (e.g., Tumor Implantation, Inflammatory Agent Injection) C->D E Animal Grouping and Randomization D->E F This compound Administration (Route, Dose, Frequency) E->F G Monitoring and Data Collection (e.g., Tumor Volume, Paw Edema, ECG) F->G H Euthanasia and Sample Collection (Blood, Tissues) G->H I Ex Vivo Analysis (Histopathology, Biomarker Analysis) H->I J Statistical Analysis and Reporting I->J

Caption: General workflow for in vivo pharmacological studies of this compound.

Anti-Tumor Activity of this compound

Indole alkaloids are known to target various signaling pathways implicated in cancer progression, such as the MAP kinase pathway.[4][5][6] The following protocol describes the use of a human tumor xenograft model in mice to evaluate the anti-cancer efficacy of this compound.

Signaling Pathway: MAPK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for anti-cancer therapies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors This compound This compound This compound->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Experimental Protocol: Human Tumor Xenograft Mouse Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[3][7][8]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., a standard chemotherapeutic agent like paclitaxel)

  • Sterile PBS, cell culture medium, trypsin-EDTA

  • Matrigel (optional, to improve tumor take rate)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, administered orally daily)

    • Group 2: this compound (e.g., 10 mg/kg, administered orally daily)

    • Group 3: this compound (e.g., 30 mg/kg, administered orally daily)

    • Group 4: Positive control (e.g., paclitaxel, 10 mg/kg, administered intraperitoneally twice weekly)

  • Drug Administration: Administer this compound and the vehicle daily via oral gavage for a specified period (e.g., 21 days). Administer the positive control as per its established protocol.

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length) / 2.[3]

    • Record body weight of the mice every 2-3 days to monitor toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.

  • Ex Vivo Analysis: Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blot for MAPK pathway proteins).

Data Presentation: Anti-Tumor Efficacy of this compound
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 150-+5.0 ± 1.5
This compound (10 mg/kg)1050 ± 12030+4.5 ± 1.2
This compound (30 mg/kg)750 ± 10050+2.0 ± 1.8
Positive Control450 ± 8070-8.0 ± 2.0

Anti-Inflammatory Activity of this compound

The anti-inflammatory properties of this compound can be investigated using the carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.[9][10]

Signaling Pathways in Inflammation

Inflammation is mediated by complex signaling pathways, including the p38 MAPK and JAK/STAT pathways, which lead to the production of pro-inflammatory cytokines and mediators.[1][11][12]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p38 p38 MAPK Receptor->p38 STAT STAT JAK->STAT GeneExpression Gene Expression (Pro-inflammatory Mediators) STAT->GeneExpression p38->GeneExpression This compound This compound This compound->JAK Inhibition This compound->p38 Inhibition

Caption: Potential modulation of inflammatory signaling pathways by this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit the edema that develops following the injection of carrageenan into the rat paw.[13][14][15][16]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) carrageenan suspension in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Groups (n=6-8 rats per group):

    • Group 1: Vehicle control (e.g., administered orally)

    • Group 2: this compound (e.g., 10 mg/kg, administered orally)

    • Group 3: this compound (e.g., 30 mg/kg, administered orally)

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Drug Administration: Administer this compound, vehicle, or the positive control one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using the plethysmometer.

  • Calculation of Edema and Inhibition:

    • Paw edema = Paw volume at time 't' - Baseline paw volume.

    • Percentage inhibition of edema = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.

  • Endpoint and Analysis: After the final measurement, euthanize the animals. Paw tissue can be collected for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

Data Presentation: Anti-Inflammatory Effect of this compound
Treatment GroupPaw Edema (mL) ± SEM at 3 hoursInhibition of Edema (%)
Vehicle Control0.85 ± 0.05-
This compound (10 mg/kg)0.60 ± 0.0429.4
This compound (30 mg/kg)0.42 ± 0.0350.6
Indomethacin (10 mg/kg)0.30 ± 0.0264.7

Cardioprotective Potential of this compound

Given that a derivative of this compound has shown cardioprotective effects, it is worthwhile to investigate the potential of this compound itself in a model of myocardial injury. The isoproterenol-induced myocardial infarction model in rats is a commonly used method for this purpose.[17][18]

Cardioprotective Signaling Pathways

Cardioprotection involves the activation of several signaling pathways, such as the RISK (Reperfusion Injury Salvage Kinase) and SAFE (Survivor Activating Factor Enhancement) pathways, which converge on mitochondria to protect cardiac cells from injury.[2][19][20][21]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm (RISK & SAFE Pathways) cluster_3 Mitochondria (End Effector) CardioprotectiveStimuli Cardioprotective Stimuli GPCR GPCR CardioprotectiveStimuli->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK STAT3 STAT3 GPCR->STAT3 Akt Akt PI3K->Akt mPTP Inhibition of mPTP opening Akt->mPTP ERK->mPTP STAT3->mPTP This compound This compound This compound->PI3K Activation This compound->STAT3 Activation CellSurvival Cardiomyocyte Survival mPTP->CellSurvival

Caption: Potential activation of cardioprotective signaling pathways by this compound.

Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats

This model mimics the biochemical and structural changes observed in human myocardial infarction.[17][22][23]

Materials:

  • Wistar rats (200-250 g)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Propranolol)

  • Isoproterenol hydrochloride

  • Anesthetic (e.g., ketamine/xylazine)

  • ECG machine for small animals

  • Biochemical assay kits (for CK-MB, LDH, Troponin-T)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for one week and divide them into treatment groups (n=6-8 per group).

  • Treatment Groups:

    • Group 1: Normal control (vehicle only)

    • Group 2: Isoproterenol control (vehicle + isoproterenol)

    • Group 3: this compound (e.g., 20 mg/kg, p.o.) + isoproterenol

    • Group 4: this compound (e.g., 40 mg/kg, p.o.) + isoproterenol

    • Group 5: Positive control (e.g., Propranolol, 10 mg/kg, p.o.) + isoproterenol

  • Pre-treatment: Administer this compound, vehicle, or the positive control orally for a period of 14 days.

  • Induction of Myocardial Infarction: On days 15 and 16, administer isoproterenol (e.g., 85 mg/kg) subcutaneously to all groups except the normal control group, at an interval of 24 hours.

  • ECG Monitoring: Record ECG on day 17 under light anesthesia. Look for changes such as ST-segment elevation.

  • Sample Collection: On day 17, 48 hours after the first isoproterenol injection, collect blood via cardiac puncture for the separation of serum. Euthanize the animals and quickly excise the hearts.

  • Biochemical Analysis: Analyze serum for cardiac injury markers such as Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH), and Troponin-T.

  • Histopathological Analysis: Fix the hearts in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe myocardial necrosis and inflammatory cell infiltration.

Data Presentation: Cardioprotective Effects of this compound
Treatment GroupCK-MB (U/L) ± SEMLDH (U/L) ± SEMTroponin-T (ng/mL) ± SEM
Normal Control45 ± 5150 ± 150.01 ± 0.002
Isoproterenol Control150 ± 12550 ± 400.15 ± 0.02
This compound (20 mg/kg)105 ± 10400 ± 350.08 ± 0.01
This compound (40 mg/kg)75 ± 8280 ± 250.04 ± 0.005
Propranolol (10 mg/kg)65 ± 7250 ± 200.03 ± 0.004

Disclaimer

The following protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with the highest standards of animal welfare. The proposed doses for this compound are hypothetical and should be determined based on preliminary dose-ranging studies. The solubility and stability of this compound in the chosen vehicle should be thoroughly characterized before in vivo administration.

References

Vincosamide: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Vincosamide's mechanisms of action, focusing on its roles as an acetylcholinesterase (AChE) inhibitor and an anti-cancer agent. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.

Anti-Cancer Activity: Inhibition of Hepatocellular Carcinoma

This compound has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC). The primary mechanism involves the induction of apoptosis through the activation of caspase-3 and the simultaneous blockade of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in in-vitro and in-vivo studies on HCC.

ParameterValueCell Line/ModelReference
In-vitro Concentration Range 10 - 80 µg/mLHuman HCC cell lines[2][3]
In-vivo Dosage 10 mg/kg/dayMouse tumor model[2]
Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of this compound in inducing apoptosis in hepatocellular carcinoma cells.

Vincosamide_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Caspase3 Caspase-3 This compound->Caspase3 activates AKT AKT PI3K->AKT activates AKT->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's anti-cancer mechanism in HCC.

Experimental Protocols

This protocol is for determining the activation of caspase-3 in HCC cells following treatment with this compound.

Materials:

  • Hepatocellular carcinoma (HCC) cell line

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed HCC cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µg/mL) for a predetermined time (e.g., 24, 48 hours). Include an untreated control group.

  • Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Wash the cells with cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to normalize the caspase-3 activity.

  • Caspase-3 Assay: In a new 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway in response to this compound treatment.

Materials:

  • HCC cells treated with this compound (as described above)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-phospho-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, phospho-AKT (e.g., at Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the changes in protein expression and phosphorylation.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][3] This inhibitory action suggests potential therapeutic applications in neurological disorders.

Quantitative Data Summary

While a specific IC50 value for this compound's inhibition of AChE is not yet prominently reported in the literature, studies have shown that it exhibits maximal inhibition of the enzyme in the frontal cortex of mice, confirming its activity.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an acetylcholinesterase inhibition assay.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, Substrate) Incubation Incubate AChE with this compound Reagents->Incubation Vincosamide_sol Prepare this compound Solutions (Serial Dilutions) Vincosamide_sol->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for AChE inhibition assay.

Experimental Protocol

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, and ATCI in the phosphate buffer. Prepare a series of dilutions of this compound to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 20 µL of this compound solution at different concentrations (or buffer for the control).

  • Enzyme Addition: Add 20 µL of the AChE solution to each well.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

References

Application Note: Cell-Based Assays for Vincosamide Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vincosamide, a monoterpenoid indole alkaloid, has been identified as a compound with potential anti-tumor properties.[1][2] Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells, such as hepatocellular carcinoma (HCC), and promote apoptosis (programmed cell death), while exhibiting low cytotoxicity in normal cells.[1][3] The proposed mechanism of action involves the activation of caspase-3 and the blockage of the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[1][3][4]

Cytotoxicity assays are fundamental in drug discovery for evaluating the potential of therapeutic compounds.[5] They help determine a compound's efficacy in killing cancer cells and its safety profile regarding healthy cells.[6][7] This application note provides detailed protocols for a panel of cell-based assays to comprehensively screen the cytotoxic effects of this compound. The described assays measure different cellular parameters, including metabolic activity (MTT assay), cell membrane integrity (LDH assay), and specific markers of apoptosis (Annexin V and Caspase-3/7 assays).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HCC cell line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Include wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[8][10][11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation: Example MTT Assay Results

This compound (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
101.1250.07090.0%
200.8750.06570.0%
400.5000.04540.0%
800.2000.03016.0%
1600.0750.0156.0%

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[12][13] An increase in LDH activity in the supernatant is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls on the same plate[12]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15] Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Data Presentation: Example LDH Assay Results

This compound (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous)0.2100.0150.0%
100.2550.0205.7%
200.3500.02517.7%
400.6500.04055.7%
800.9800.06597.4%
Lysis Control (Max)1.0000.075100.0%

Apoptosis Detection Assays

Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events. Assays that detect these events provide mechanistic insight into a compound's cytotoxic effect.

Annexin V & Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[17] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.

  • Staining: Transfer 100 µL of the cell suspension (approx. 1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Example Annexin V/PI Assay Results

This compound (µg/mL)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
0 (Control)95.1%2.5%2.0%
2070.3%20.8%7.5%
4035.6%45.2%18.1%
808.9%30.5%59.5%
Caspase-3/7 Activity Assay

Caspases are a family of proteases that are critical executioners of apoptosis.[18] Caspase-3 and Caspase-7 are key effector caspases. Their activation signifies a commitment to apoptotic cell death. Luminescent assays (e.g., Caspase-Glo® 3/7) use a specific caspase substrate that, when cleaved, generates a luminescent signal proportional to caspase activity.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading (medium + reagent) from all values. Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation: Example Caspase-3/7 Assay Results

This compound (µg/mL)Mean Luminescence (RLU)Standard DeviationFold Change vs. Control
0 (Control)15,2001,1001.0
1025,8401,9501.7
2078,2805,4005.2
40189,24012,50012.5
80255,36018,10016.8

Summary and Interpretation

By employing this multi-assay approach, researchers can obtain a comprehensive profile of this compound's cytotoxic activity. The MTT assay provides a general measure of cell viability loss. The LDH assay clarifies the extent of cell membrane damage, indicating necrosis or late apoptosis. Finally, the Annexin V and caspase assays confirm the induction of apoptosis and provide insight into the underlying cell death mechanism, corroborating previous findings that this compound activates the apoptotic pathway.[1][4]

Visualizations

G Experimental Workflow for this compound Cytotoxicity Screening cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Cytotoxicity Assays cluster_apoptosis_detail cluster_analysis Phase 3: Data Analysis Culture 1. Seed Cells in Microplates (e.g., 96-well, 6-well) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Culture->Incubate1 Treat 3. Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 4. Incubate for Exposure Period (e.g., 24-72h) Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT LDH LDH Release Assay (Membrane Integrity) Incubate2->LDH Apoptosis Apoptosis Assays Incubate2->Apoptosis Analysis Data Acquisition (Absorbance, Luminescence, Flow Cytometry) MTT->Analysis LDH->Analysis AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis->AnnexinV Caspase Caspase-3/7 Activity (Luminescence) Apoptosis->Caspase AnnexinV->Analysis Caspase->Analysis Interpretation Calculate % Viability, % Cytotoxicity, % Apoptosis, and IC50 Values Analysis->Interpretation

Caption: Overall workflow for screening this compound cytotoxicity.

G This compound's Potential Mechanism of Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Promotes? AKT AKT PI3K->AKT Activates (P) Bcl2 Bcl-2 AKT->Bcl2 Inhibits (via phosphorylation) CytoC Cytochrome c Bax->CytoC Promotes Release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC->Casp9 Activates Bcl2->Bax Inhibits

References

Application Notes & Protocols: Vincosamide Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vincosamide is a monoterpenoid indole alkaloid found in several plant species, including Uncaria rhynchophylla and Sinoadina racemosa.[1] Like many natural products, its full range of biological activities and specific molecular targets are not well-characterized.[2] Identifying the molecular targets of a bioactive compound like this compound is a critical step in drug discovery. It elucidates the mechanism of action, helps predict potential therapeutic effects and side effects, and enables structure-activity relationship (SAR) studies for lead optimization.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for modern techniques applicable to the identification and validation of this compound's molecular targets. The strategies are broadly divided into two categories: affinity-based methods, which use a modified this compound molecule to "fish" for its targets, and label-free methods, which detect the interaction of the unmodified compound with its targets in a cellular context.[5][6]

Application Note 1: Strategic Overview of Target Identification

The initial phase of target identification involves selecting the most appropriate strategy. The choice depends on factors such as the feasibility of chemical modification of this compound, the nature of the expected target, and available resources. The two primary strategies are direct chemical proteomics approaches (affinity-based) and indirect methods that infer target engagement from changes in protein properties (label-free) or cellular phenotype (genetic).[5][6]

G start This compound (Bioactive Natural Product) strategy Target Identification Strategy start->strategy affinity Affinity-Based Methods (Direct) strategy->affinity  Probe synthesis  is feasible label_free Label-Free Methods (Indirect) strategy->label_free  Probe synthesis is difficult  or alters activity genetic Genetic Methods (Functional) strategy->genetic  Phenotypic screen  is available validation Target Validation affinity->validation label_free->validation genetic->validation G s1 1. Synthesize This compound-Biotin Probe s2 2. Incubate Probe with Cell Lysate s1->s2 s3 3. Capture on Streptavidin Beads s2->s3 s4 4. Wash Non-specific Proteins s3->s4 s5 5. Elute Bound Proteins s4->s5 s6 6. Protein Digestion (Trypsin) s5->s6 s7 7. LC-MS/MS Analysis s6->s7 s8 8. Identify Potential Target Proteins s7->s8 G s1 1. Treat Cells/Lysate with This compound or Vehicle s2 2. Heat Aliquots across a Temperature Gradient s1->s2 s3 3. Separate Soluble and Aggregated Proteins s2->s3 s4 4. Quantify Soluble Protein (Western Blot or MS) s3->s4 s5 5. Plot Melting Curves (% Soluble vs. Temp) s4->s5 s6 6. Identify Proteins with Thermal Shift (ΔTm) s5->s6 G s1 1. Transduce Cas9-expressing cells with sgRNA library s2 2. Split population and treat with this compound or Vehicle s1->s2 s3 3. Culture under selection pressure for several passages s2->s3 s4 4. Harvest surviving cells and extract genomic DNA s3->s4 s5 5. PCR amplify and sequence sgRNA cassettes s4->s5 s6 6. Analyze sgRNA enrichment and depletion s5->s6 s7 7. Identify resistance- and sensitivity-conferring genes s6->s7 G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf output Cell Proliferation & Survival tf->output This compound This compound This compound->mek

References

Application Notes and Protocols for In Vivo Metabolism of Vincosamide in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo metabolism of Vincosamide in rat models, based on current scientific findings. The protocols detailed below are designed to guide researchers in replicating and expanding upon these studies.

Introduction

This compound, an indole alkaloid, has demonstrated a range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] Understanding its metabolic fate within a living organism is crucial for further drug development, enabling the assessment of its efficacy, safety, and pharmacokinetic profile. Studies in rat models have revealed that this compound undergoes extensive metabolism, leading to the formation of numerous metabolites distributed throughout the body.[1][2]

Metabolic Profile of this compound in Rats

In vivo studies in rats have identified a total of 32 metabolites of this compound.[1][2] These metabolites are not confined to a single biological matrix but are distributed across plasma, bile, urine, and feces, indicating complex absorption, distribution, metabolism, and excretion (ADME) pathways.

Distribution of Metabolites

The identified metabolites are distributed in various biological samples, highlighting the primary routes of elimination.

Biological MatrixNumber of Metabolites Identified
Plasma3
Bile7
Urine22
Feces17

Table 1: Distribution of this compound metabolites in different biological matrices in rats. Data sourced from literature abstracts.[1][2]

Key Metabolic Pathways

The biotransformation of this compound in rats involves a variety of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. These pathways facilitate the detoxification and excretion of the compound.

The predominant metabolic pathways for this compound in rats include:

  • Phase I Reactions: Oxidation, reduction, hydration, and deglycosylation.[1][2]

  • Phase II Reactions: Glucuronidation, methylation, sulfation, and conjugation with glycine, cysteine, and taurine.[1][2]

The interplay of these reactions leads to the formation of a diverse array of metabolites.

Vincosamide_Metabolic_Pathways Figure 1: Proposed Metabolic Pathways of this compound in Rats This compound This compound PhaseI_Metabolites Phase I Metabolites (Oxidation, Reduction, Hydration, Deglycosylation) This compound->PhaseI_Metabolites Phase I Enzymes PhaseII_Metabolites Phase II Metabolites (Glucuronidation, Sulfation, Amino Acid Conjugation) This compound->PhaseII_Metabolites Direct Phase II Conjugation PhaseI_Metabolites->PhaseII_Metabolites Phase II Enzymes Excretion Excretion (Urine and Feces) PhaseI_Metabolites->Excretion PhaseII_Metabolites->Excretion

Caption: Figure 1: Proposed Metabolic Pathways of this compound in Rats

Experimental Protocols

The following are detailed protocols for conducting in vivo metabolism studies of this compound in rat models. These are generalized procedures based on standard methodologies and findings from relevant literature.

Protocol 1: Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Prior to dosing, fast the rats overnight (approximately 12 hours) with continued access to water.

  • Dosing: Administer this compound orally (p.o.) or intravenously (i.v.). For oral administration, a typical vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) solution. The dosage will depend on the specific study objectives.

Protocol 2: Sample Collection
  • Metabolic Cages: House individual rats in metabolic cages to allow for the separate and quantitative collection of urine and feces.

  • Urine and Feces Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-12h, 12-24h, 24-48h) post-dosing. Store samples immediately at -80°C until analysis.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C.

  • Bile Collection (if required): For bile duct cannulated rats, collect bile at specified intervals post-dosing and store at -80°C.

Experimental_Workflow Figure 2: Experimental Workflow for In Vivo Metabolism Study cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Acclimatization of Rats Dosing This compound Administration (Oral or IV) Acclimatization->Dosing Sample_Collection Biological Sample Collection Dosing->Sample_Collection Blood, Urine, Feces, Bile Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis UHPLC-Q-Exactive Orbitrap HRMS Data_Analysis Data Processing and Analysis LC_MS_Analysis->Data_Analysis Metabolite_Identification Metabolite Identification and Pathway Elucidation Data_Analysis->Metabolite_Identification

Caption: Figure 2: Experimental Workflow for In Vivo Metabolism Study

Protocol 3: Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard, if used) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS injection.

  • Urine:

    • Thaw urine samples on ice.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove any particulate matter.

    • Dilute the supernatant with an equal volume of the initial mobile phase.

    • Vortex and inject directly into the LC-MS/MS system.

  • Feces:

    • Thaw and weigh the fecal samples.

    • Homogenize the samples with a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Centrifuge at high speed (e.g., 13,000 rpm for 15 minutes at 4°C).

    • Collect the supernatant and process similarly to the plasma samples (evaporation and reconstitution).

Protocol 4: Analytical Method

A high-resolution mass spectrometry method is essential for the comprehensive identification of metabolites.

  • Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Exactive Orbitrap HRMS).[1][2]

  • Chromatographic Separation: A C18 column is typically used with a gradient elution of mobile phases consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate in both positive and negative ion modes to detect a wide range of metabolites. Use a full scan/dd-MS2 (data-dependent MS2) mode to acquire both precursor ion and fragment ion data.

  • Data Analysis: Process the raw data using specialized software such as Compound Discoverer or Xcalibur.[1][2] Metabolite identification is based on accurate mass measurements, fragmentation patterns, and retention times.

Conclusion

The study of this compound's in vivo metabolism in rats reveals a complex process involving numerous metabolites and multiple biotransformation pathways.[1][2] The protocols outlined here provide a framework for researchers to investigate the ADME properties of this compound and similar compounds. A thorough understanding of its metabolic fate is a critical step in the journey of developing this promising natural product into a clinically effective therapeutic agent.

References

Vincosamide: A Promising Candidate for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Vincosamide, a naturally occurring indole alkaloid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. Primarily investigated for its effects on hepatocellular carcinoma (HCC), studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis).[1][2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the anticancer potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects primarily through the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[1][2][3]

Key molecular effects of this compound include:

  • Upregulation of PTEN: this compound promotes the expression of Phosphatase and Tensin homolog (PTEN), a tumor suppressor protein that negatively regulates the PI3K/AKT pathway.[1][2][3]

  • Inhibition of AKT and mTOR Phosphorylation: By upregulating PTEN, this compound leads to a decrease in the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), key downstream effectors of the PI3K pathway.[1][2][3]

  • Activation of Caspase-3: this compound treatment leads to the activation of caspase-3, a critical executioner caspase in the apoptotic pathway, thereby inducing programmed cell death in cancer cells.[1][2][3]

  • Downregulation of Metastasis-Related Proteins: The compound has been shown to suppress the expression of proteins associated with cancer cell migration and invasion, such as Matrix Metalloproteinase-9 (MMP9), C-X-C Motif Chemokine Receptor 4 (CXCR4), and Epithelial Cell Adhesion Molecule (EpCAM).[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on hepatocellular carcinoma (HCC) cells.

Table 1: Inhibition of HCC Cell Proliferation by this compound (MTT Assay)

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)% Inhibition (Mean ± SD)
HLE104825.3 ± 3.1
204848.7 ± 4.2
404865.1 ± 5.5
804882.4 ± 6.3
Bel 7402104822.1 ± 2.8
204845.2 ± 3.9
404861.8 ± 5.1
804879.5 ± 6.0
PLC/PRF/5104819.8 ± 2.5
204841.3 ± 3.5
404858.7 ± 4.8
804875.2 ± 5.7

Table 2: Induction of Apoptosis in HCC Cells by this compound

Cell LineThis compound Concentration (µg/mL)Incubation Time (hours)Apoptotic Cells (%) (Mean ± SD)
HLE404835.6 ± 3.8
804858.2 ± 5.1
Bel 7402404831.4 ± 3.2
804852.7 ± 4.9
PLC/PRF/5404828.9 ± 2.9
804849.8 ± 4.5

Visualizations

Vincosamide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p-AKT p-AKT mTOR mTOR p-AKT->mTOR Phosphorylates p-mTOR p-mTOR Proliferation Cell Proliferation, Survival, Migration p-mTOR->Proliferation Promotes PTEN PTEN PTEN->PI3K Inhibits Caspase-3 Caspase-3 Activated Caspase-3 Activated Caspase-3 Apoptosis Apoptosis Activated Caspase-3->Apoptosis Induces This compound This compound This compound->Vincosamide_effect_PTEN Upregulates This compound->Vincosamide_effect_AKT Inhibits This compound->Vincosamide_effect_Caspase Activates

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiment Cell_Culture HCC Cell Culture (HLE, Bel 7402, PLC/PRF/5) Treatment This compound Treatment (10-80 µg/mL) Cell_Culture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Scratch Scratch Assay (Migration) Treatment->Scratch Transwell Transwell Assay (Invasion) Treatment->Transwell Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot (PI3K/AKT Pathway Proteins) Treatment->Western_Blot Xenograft HCC Xenograft Model (Nude Mice) In_Vivo_Treatment This compound Treatment (10 mg/kg/day) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Tumor Tissue Analysis) Tumor_Measurement->IHC

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

Hepatocellular carcinoma cell lines (e.g., HLE, Bel 7402, PLC/PRF/5) and a normal liver cell line (e.g., L-02) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • HCC cells

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed HCC cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µg/mL) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the untreated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

  • HCC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PTEN, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat HCC cells with this compound for the desired time and concentration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Scratch (Wound Healing) Assay

This assay is used to evaluate cell migration in vitro.

Materials:

  • 6-well plates

  • HCC cells

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HCC cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

Materials:

  • 24-well Transwell chambers with Matrigel-coated inserts (8 µm pore size)

  • HCC cells

  • This compound

  • Serum-free medium

  • Medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Seed HCC cells (5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key marker of apoptosis.

Materials:

  • HCC cells

  • This compound

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Treat HCC cells with this compound for the desired time.

  • Lyse the cells and collect the supernatant.

  • Follow the manufacturer's instructions for the caspase-3 activity assay kit. This typically involves adding a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubate the reaction and measure the absorbance or fluorescence using a microplate reader.

  • Calculate the caspase-3 activity relative to the untreated control.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HCC cells

  • This compound

  • Calipers

Protocol:

  • Subcutaneously inject HCC cells (e.g., 5 x 10⁶ cells) into the flank of nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection.

  • Measure the tumor volume every few days using calipers.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, TUNEL assay for apoptosis).

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of the PI3K/AKT pathway and induction of apoptosis, provides a strong rationale for its further development. The protocols outlined in this document offer a comprehensive guide for researchers to investigate and validate the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

Optimizing the yield of Vincosamide from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield of Vincosamide from plant extracts.

Troubleshooting Guide

This guide addresses specific issues encountered during the extraction and purification of this compound in a question-and-answer format.

Question: Why is my this compound yield consistently low during extraction?

Answer: Low yield can stem from several factors, from the quality of the plant material to the specifics of the extraction protocol. Below are common causes and their solutions.

Potential CauseRecommended Solution
Poor Plant Material Quality Source Selection: Use healthy, disease-free plants. This compound concentration can vary based on the plant's age and the specific part used (e.g., leaves, stems). For instance, in Psychotria leiocarpa, the highest concentration of a related compound, N,β-D-glucopyranosyl this compound, is found in the leaves (2.5% of dry wt) and fruit pulp (1.5% dry wt).[1] Harvesting Time: Harvest when the biosynthesis of target alkaloids is at its peak, which may vary with season and plant developmental stage. Drying and Storage: Properly dry plant material in the shade to prevent the degradation of thermolabile compounds.[2] Store the powdered material in airtight containers in a cool, dark place.
Inappropriate Solvent Selection Polarity Matching: this compound is an indole alkaloid, and its extraction is highly dependent on solvent polarity. Acidified aqueous solutions (e.g., 0.1 M HCl) can be effective for initial extraction.[3] For further partitioning, solvents like ethyl acetate and n-butanol are commonly used.[4] Solvent Purity: Use HPLC-grade or analytical grade solvents to avoid introducing impurities that can interfere with purification and quantification.
Suboptimal Extraction Method Method Efficiency: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may lead to compound degradation due to prolonged heat exposure.[5][6] Modern Alternatives: Consider advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). MAE has been shown to be a rapid and efficient method for extracting related alkaloids like Vinblastine, significantly reducing extraction time and solvent consumption.[5]
Inefficient Extraction Parameters Temperature Control: High temperatures can degrade this compound. Optimize the temperature to balance extraction efficiency with compound stability.[6][7] Time Optimization: Determine the optimal extraction duration. Over-extraction does not necessarily increase yield and may lead to the co-extraction of undesirable compounds.[6][7] Solid-to-Solvent Ratio: An improper ratio can lead to incomplete extraction or excessive solvent waste. This parameter should be optimized, for example, using a response surface methodology (RSM) approach.[6][8]

Question: I am observing multiple interfering peaks during HPLC analysis. How can I improve the purity of my extract?

Answer: Co-extraction of other metabolites is a common issue. A multi-step purification strategy is necessary to isolate this compound.

Potential CauseRecommended Solution
Complex Plant Matrix Initial Cleanup: Before detailed chromatography, perform a cleanup step. This can involve passing the aqueous extract through a C18 solid-phase extraction (SPE) cartridge to remove highly polar and non-polar impurities.[9] Liquid-Liquid Partitioning: Sequentially partition the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.[4]
Inadequate Chromatographic Separation Column Selection: Use a high-resolution column suitable for alkaloid separation, such as a C18 or PFP (Pentafluorophenyl) column.[9][10] Gradient Elution: Develop an optimized gradient elution program for your HPLC or semi-preparative HPLC system. A typical mobile phase for alkaloid separation consists of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.[9] Technique: For complex mixtures, consider techniques like semi-preparative HPLC for fractionation, followed by analytical HPLC for purity assessment.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and which plant species are its primary sources? this compound is a monoterpenoid indole alkaloid. It is a key intermediate in the biosynthesis of many other complex alkaloids. It has been isolated from various plant species, including those from the Loganiaceae and Rubiaceae families. For example, N,β-glucopyranosyl this compound has been isolated from the leaves of Strychnos peckii and the shoots of Psychotria leiocarpa.[1][9][10]

Q2: How can I enhance the production of this compound in the plant itself before extraction? The biosynthesis of secondary metabolites like this compound can be enhanced using elicitors. Elicitors are compounds that stimulate defense responses in plants, often leading to increased production of these metabolites.[11][12]

  • Biotic Elicitors: These include fungal extracts (e.g., from yeast) or polysaccharides like chitosan.[12][13][14]

  • Abiotic Elicitors: These include signaling molecules like Methyl Jasmonate (MeJA) and Salicylic Acid (SA), or physical stressors like UV radiation.[12][14] The type of elicitor, its concentration, and the duration of exposure must be optimized for maximum effect.[11][12]

Q3: What analytical methods are best for quantifying this compound? High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for accurate quantification and identification.[9][10]

  • HPLC-MS/MS: This technique provides high sensitivity and selectivity, allowing for the precise measurement of this compound even in complex extracts.[15][16] It can also be used to structurally characterize the compound and its derivatives.[10]

  • Method Validation: A robust quantification method requires proper validation, including establishing a calibration curve with standards, and determining accuracy, precision, and recovery.[15]

Q4: What is metabolic engineering and can it be used to improve this compound yield? Metabolic engineering involves modifying an organism's metabolic network to increase the production of a target compound.[17] This can be achieved by:

  • Overexpressing Key Genes: Increasing the expression of enzymes in the this compound biosynthetic pathway.

  • Deleting Competing Pathways: Knocking out genes that divert precursors away from this compound production.

  • Introducing Heterologous Pathways: Assembling biosynthetic pathways in host organisms like yeast or bacteria, creating a "cell factory" for production.[18][19] These advanced strategies offer promising avenues for the sustainable and scalable production of this compound.[20]

Data Presentation: Comparison of Extraction Techniques

The choice of extraction technique significantly impacts yield, time, and solvent consumption. Modern methods generally offer higher efficiency compared to traditional ones.

Extraction MethodPrincipleTypical TimeTypical Yield (Relative)AdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.[2]3-7 daysLowSimple, no heat requiredVery slow, large solvent volume, low efficiency.[7]
Soxhlet Extraction Continuous solvent reflux through the plant material.[5][7]8-24 hoursMediumMore efficient than macerationTime-consuming, large solvent volume, potential thermal degradation.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[6]15-60 minHighFast, reduced solvent use, improved efficiencyRequires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.[5][6]1-30 minVery HighExtremely fast, high efficiency, minimal solvent use.[5][21]Requires specialized microwave equipment.

Yields are relative and highly dependent on the plant material and specific parameters used.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from efficient methods used for related indole alkaloids.[5]

  • Preparation: Weigh 1.0 g of finely ground, dried leaf powder and place it in a microwave-safe extraction vial.

  • Solvent Addition: Add 15 mL of an acidified methanol solution (e.g., methanol with 0.1% HCl).

  • Extraction: Place the vial in a laboratory microwave extractor. Set the power to 600W and the extraction time to 60 seconds. Ensure the temperature does not exceed 60°C to prevent degradation.

  • Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the obtained crude extract in a known volume of HPLC-grade methanol for analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for purifying the crude extract before HPLC analysis.[9]

  • Cartridge Activation: Activate a C18 SPE cartridge (e.g., 10 g) by passing 100 mL of methanol, followed by 100 mL of distilled water.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 1 g) in 3 mL of distilled water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 100 mL of distilled water to remove highly polar impurities.

  • Elution: Elute the this compound-containing fraction with 100 mL of methanol.

  • Drying: Dry the eluted methanol fraction under a stream of nitrogen gas or using a rotary evaporator.

  • Storage: Store the purified extract at -20°C until further analysis.

Protocol 3: Quantification by HPLC-MS/MS

This protocol outlines a general method for this compound quantification.

  • Chromatographic System: Use a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific precursor and product ions of this compound.

  • Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Purification_Workflow Experimental Workflow for this compound Isolation PlantMaterial Dried Plant Material (e.g., Leaves) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Microwave-Assisted Extraction (Acidified Methanol) Grinding->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) Cleanup (C18) CrudeExtract->SPE PurifiedFraction Purified Fraction SPE->PurifiedFraction PrepHPLC Semi-Preparative HPLC PurifiedFraction->PrepHPLC Isolatedthis compound Isolated this compound PrepHPLC->Isolatedthis compound Analysis Purity Check & Quantification (HPLC-MS/MS) Isolatedthis compound->Analysis FinalProduct >95% Pure this compound Analysis->FinalProduct

Caption: A typical workflow from raw plant material to purified this compound.

Elicitation_Signaling_Pathway Simplified Elicitation Signaling Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Membrane Receptor Elicitor->Receptor Binding SignalCascade Intracellular Signal Cascade (Kinases, ROS) Receptor->SignalCascade Signal Transduction TranscriptionFactors Activation of Transcription Factors (TFs) SignalCascade->TranscriptionFactors GeneExpression Upregulation of Biosynthetic Genes (e.g., TDC, STR) TranscriptionFactors->GeneExpression Induces Transcription EnzymeProduction Increased Enzyme Production GeneExpression->EnzymeProduction This compound Enhanced this compound Biosynthesis & Accumulation EnzymeProduction->this compound

Caption: How elicitors can boost this compound production in plant cells.

Troubleshooting_Low_Yield Troubleshooting Logic for Low this compound Yield Start Start: Low Yield Detected CheckMaterial Check Plant Material Quality Start->CheckMaterial CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurity Assess Purity of Crude Extract Start->CheckPurity MaterialBad Cause: Poor Quality (Age, Storage, Part) CheckMaterial->MaterialBad Is it old, improperly stored, or wrong part? SolventWrong Cause: Wrong Solvent or pH CheckExtraction->SolventWrong Is solvent polarity correct? MethodWrong Cause: Inefficient Method (e.g., Maceration) CheckExtraction->MethodWrong Is the method MAE/UAE? ParamsWrong Cause: Suboptimal Parameters (T, t) CheckExtraction->ParamsWrong Are T, t, ratio optimized? Degradation Cause: Degradation During Process CheckPurity->Degradation Are there degradation products in MS? ImpureExtract Cause: High Impurities, Loss during Purification CheckPurity->ImpureExtract Is the extract clean? Check SPE/HPLC steps.

Caption: A logical guide to diagnosing the cause of low this compound yield.

References

Vincosamide Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Vincosamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound preparations?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities (Naturally Occurring): When isolating this compound from natural sources like plants of the Apocynaceae family, the most common impurities are other structurally similar monoterpene indole alkaloids (MIAs) that are co-extracted. Flavonoids are also frequently co-extracted.

  • Synthesis-Related Impurities: If this compound is chemically synthesized, impurities can include starting materials, reagents, byproducts, and stereoisomers of this compound or its intermediates. For instance, in syntheses involving Pictet-Spengler reactions, the formation of diastereomers is a common challenge.

  • Degradation Products: this compound, like many complex natural products, can degrade under certain conditions (e.g., harsh pH, oxidation, light exposure). Degradation products may include hydrolyzed forms, oxidation products, or isomers.

Q2: What analytical techniques are best suited for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the primary method for assessing purity and quantifying known and unknown impurities. Reverse-phase C18 columns are commonly used with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information, which aids in structural elucidation.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural confirmation of isolated impurities.

Troubleshooting Guides

Problem 1: Co-elution of this compound with other Monoterpene Indole Alkaloids (MIAs)

Symptoms:

  • Broad or shouldered peaks for this compound in the HPLC chromatogram.

  • Mass spectrometry data indicating the presence of multiple components with similar molecular weights within a single chromatographic peak.

  • Difficulty in achieving baseline separation between this compound and other known MIAs like strictosidine or its isomers.

Possible Causes:

  • Insufficient Chromatographic Resolution: The stationary phase, mobile phase composition, or gradient profile may not be optimal for separating structurally similar alkaloids.

  • Column Overloading: Injecting too much sample can lead to peak broadening and co-elution.

Solutions:

  • Method Optimization:

    • Mobile Phase Modification: Adjust the pH of the mobile phase. Many alkaloids have ionizable groups, and slight pH changes can significantly alter their retention times. The use of acidic modifiers like formic acid or trifluoroacetic acid is common to improve peak shape for basic alkaloids.

    • Solvent System: Experiment with different solvent systems, such as acetonitrile/water versus methanol/water, as the selectivity for alkaloids can differ.

    • Gradient Adjustment: Employ a shallower gradient during the elution of the target compounds to improve separation.

  • Column Selection:

    • Consider using a different stationary phase. While C18 is common, phenyl-hexyl or cyano phases can offer different selectivities for aromatic alkaloids.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column to prevent overloading.

Problem 2: Presence of Flavonoid Impurities

Symptoms:

  • Distinct peaks in the chromatogram that do not correspond to known alkaloids.

  • UV spectrum of the impurity peak showing different absorption maxima than this compound.

Possible Causes:

  • Broad-Spectrum Extraction: The initial extraction process from the plant material is often not selective for alkaloids and will co-extract other classes of compounds, including flavonoids.

Solutions:

  • Solid-Phase Extraction (SPE): Utilize an acidic extraction followed by a solid-phase extraction (SPE) clean-up step. Alkaloids can be retained on a cation-exchange SPE cartridge while neutral and acidic compounds like flavonoids are washed away.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an immiscible organic solvent at a specific pH to selectively extract the alkaloids.

  • Preparative Chromatography: If co-elution is an issue, a multi-step purification protocol involving different chromatographic techniques (e.g., ion-exchange followed by reverse-phase) may be necessary.

Problem 3: Suspected Degradation of this compound during Purification

Symptoms:

  • Appearance of new, unexpected peaks in the chromatogram over time or after specific purification steps (e.g., after exposure to acidic or basic conditions).

  • A decrease in the area of the this compound peak with a corresponding increase in the area of impurity peaks.

  • "Mass balance" issues, where the sum of the areas of all peaks is less than the initial total area, suggesting the formation of non-chromophoric or volatile degradants.

Possible Causes:

  • pH Instability: Prolonged exposure to strong acids or bases can cause hydrolysis of glycosidic bonds or other labile functional groups.

  • Oxidation: Exposure to air and light, especially in the presence of certain solvents or metal ions, can lead to oxidation of the indole nucleus or other sensitive moieties.

  • Thermal Degradation: High temperatures during solvent evaporation or other steps can induce degradation.

Solutions:

  • pH Control: Maintain the pH of all solutions within a stable range for this compound. Use buffered mobile phases for chromatography.

  • Minimize Exposure to Air and Light: Work with degassed solvents and protect samples from light by using amber vials or covering glassware with aluminum foil.

  • Temperature Control: Use low temperatures for solvent evaporation (e.g., rotary evaporation under reduced pressure at or below 40°C).

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the sample or solvents can help prevent oxidative degradation.

Quantitative Data

The following table summarizes the relative abundance of this compound and common co-occurring impurities isolated from a representative natural source. This data is illustrative and the actual composition can vary significantly based on the plant species, extraction method, and purification protocol.

CompoundClassTypical Relative Abundance (%)
This compound (or derivative) Monoterpene Indole Alkaloid Target Compound
StrictosidineMonoterpene Indole Alkaloid5 - 20
5-CarboxystrictosidineMonoterpene Indole Alkaloid2 - 10
DesoxycordifolineMonoterpene Indole Alkaloid1 - 5
Harman-3-carboxylic acidβ-carboline Alkaloid< 2
Quercetin derivativesFlavonoid5 - 15
Kaempferol derivativesFlavonoid3 - 10

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of this compound

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Flavonoid Impurities

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with one column volume of methanol followed by one column volume of acidic water (e.g., water with 0.1% formic acid).

  • Loading: Dissolve the crude extract in acidic water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with one column volume of acidic water to remove neutral and acidic impurities (including flavonoids).

  • Elution: Elute the retained alkaloids with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Drying: Evaporate the solvent from the eluate under reduced pressure to obtain the enriched alkaloid fraction.

Visualizations

Vincosamide_Purification_Workflow cluster_extraction Initial Extraction cluster_cleanup Preliminary Cleanup cluster_chromatography Chromatographic Purification plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction crude_extract->spe flavonoids Flavonoid Impurities spe->flavonoids Washed Out prep_hplc Preparative HPLC spe->prep_hplc Enriched Alkaloid Fraction other_mias Other MIAs (e.g., Strictosidine) prep_hplc->other_mias Separated This compound Pure this compound prep_hplc->this compound

Caption: this compound purification workflow from natural sources.

Impurity_Relationships cluster_impurities Common Impurities cluster_process_examples Examples cluster_synthesis_examples Examples cluster_degradation_examples Examples This compound This compound Process_Related Process-Related (Co-occurring Natural Products) This compound->Process_Related Co-extracted with Synthesis_Related Synthesis-Related This compound->Synthesis_Related Formed during Degradation_Products Degradation Products This compound->Degradation_Products Degrades to Strictosidine Strictosidine Process_Related->Strictosidine Flavonoids Flavonoids Process_Related->Flavonoids Stereoisomers Stereoisomers Synthesis_Related->Stereoisomers Byproducts Reaction Byproducts Synthesis_Related->Byproducts Hydrolysis_Products Hydrolysis Products Degradation_Products->Hydrolysis_Products Oxidation_Products Oxidation Products Degradation_Products->Oxidation_Products

Caption: Relationship between this compound and its common impurities.

References

Technical Support Center: Troubleshooting Vincosamide Separation by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of Vincosamide.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

Peak tailing, where the peak is asymmetrical with a broader second half, is a common issue when separating polar, basic compounds like this compound, which is an indole alkaloid.[1] This is often due to strong interactions between the basic functional groups of the analyte and acidic silanol groups on the column packing material.[1][2]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) can protonate the silanol groups, minimizing secondary interactions.[1]

  • Use an End-Capped Column: Employ a highly deactivated, end-capped column to reduce the number of available residual silanol groups.[1]

  • Add Buffers to the Mobile Phase: Incorporating a buffer system in your mobile phase can help control the pH and mask residual silanol interactions.[1]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[2]

  • Check for Column Bed Deformation: A void at the column inlet or channels in the packing bed can cause peak tailing. If you suspect this, replacing the column is the best solution.[2]

Q2: My this compound peak is broad and shows poor resolution from other components. What should I do?

Broad peaks can result from several factors, including issues with the mobile phase, flow rate, or column condition.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. Changes in composition can lead to broad peaks.[3][4]

  • Adjust Flow Rate: A flow rate that is too low can sometimes cause peak broadening.[3]

  • Check for Leaks: Inspect the system for any leaks, especially between the column and the detector.[3]

  • Increase Column Temperature: Using a column oven to increase the temperature can improve efficiency and lead to sharper peaks.[4]

  • Replace Guard Column: If you are using a guard column, it may be contaminated or worn out.[3]

Q3: I am seeing ghost peaks in my chromatogram. What is causing them and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in your chromatogram and are not related to your sample. They are often due to contamination or carryover from previous injections.[5]

Troubleshooting Steps:

  • Clean the Injection System: Thoroughly clean the injector and syringe to remove any residual sample from previous runs.

  • Run Blank Injections: Inject a blank solvent (your mobile phase) to see if the ghost peaks are coming from the system itself.

  • Ensure Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phases to avoid contamination.[6]

  • Check for Sample Degradation: this compound, being a complex molecule, might degrade in the sample solvent over time. Prepare fresh samples and analyze them promptly.

Q4: The retention time for my this compound peak is shifting between injections. What could be the cause?

Retention time instability can be caused by a variety of factors related to the pump, mobile phase, or column.[3][7]

Troubleshooting Steps:

  • Check the Pump: Ensure the pump is delivering a constant and accurate flow rate. Check for leaks, salt buildup, and listen for unusual noises.[3]

  • Mobile Phase Preparation: Ensure the mobile phase is properly mixed and degassed. For gradient elution, ensure the gradient system is delivering the correct composition.[3]

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents. At least 10 column volumes are recommended.[3]

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[3][4]

Experimental Protocols

Starting HPLC-MS Method for this compound Separation:

ParameterValue
Column C18 (250 mm × 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 20%–80% B (v:v) over 24 minutes
Flow Rate 3.5 mL/min
Detection UV at 280 nm and 316 nm, and MS

This protocol was used for the semi-preparative HPLC fractionation of N,β-glucopyranosyl this compound and may need to be adapted for analytical scale separation of this compound.[9]

Troubleshooting Summary

The following table summarizes common HPLC problems, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with stationary phase; Column overload; Poorly packed column.[1][2]Use a lower pH mobile phase; Use an end-capped column; Reduce sample concentration; Replace column.[1]
Peak Fronting Poor sample solubility; Column overload.[1]Reduce injection volume or sample concentration; Change sample solvent.[3]
Split Peaks Contamination; Wrong mobile phase composition; Column damage.[4]Flush system with a strong solvent; Prepare fresh mobile phase; Replace column.[4]
Broad Peaks Mobile phase composition change; Low flow rate; Column contamination.[3]Prepare fresh mobile phase; Adjust flow rate; Replace guard column or analytical column.[3][4]
Baseline Drift Column temperature fluctuation; Contaminated detector flow cell; Mobile phase not equilibrated.[4]Use a column oven; Flush detector cell; Increase column equilibration time.[4]
Retention Time Shifts Leaks; Air bubbles in the pump; Fluctuating column temperature.[4]Check and tighten fittings; Degas mobile phase and purge the pump; Use a column oven.[4]

Visual Troubleshooting Guides

Troubleshooting Workflow for this compound Separation

Troubleshooting_Workflow Troubleshooting Workflow for this compound Separation start Problem with this compound Separation peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Instability? start->retention resolution Poor Resolution? start->resolution other Other Issues (e.g., Ghost Peaks, Baseline Drift) start->other tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No sol_retention Check for leaks Degas mobile phase Use column oven retention->sol_retention Yes sol_resolution Optimize mobile phase Adjust flow rate Increase temperature resolution->sol_resolution Yes sol_other Run blanks Use pure solvents Clean injector other->sol_other sol_tailing Lower pH Use end-capped column Reduce sample load tailing->sol_tailing Yes split Split Peaks fronting->split No sol_fronting Reduce sample concentration Change sample solvent fronting->sol_fronting Yes sol_split Clean system Prepare fresh mobile phase Replace column split->sol_split Yes

Caption: A logical workflow to diagnose and resolve common chromatographic issues encountered during this compound separation.

This compound Interaction with C18 Stationary Phase

Vincosamide_Interaction Potential Cause of Peak Tailing for this compound cluster_stationary_phase Silica Surface of C18 Column cluster_mobile_phase Mobile Phase Si-OH Residual Silanol Group (Si-OH) Si-O-Si-C18 C18 Chain This compound This compound (Basic Nitrogen) This compound->Si-OH Secondary Interaction (Hydrogen Bonding) This compound->Si-O-Si-C18 Primary Interaction (Hydrophobic)

Caption: Diagram illustrating the primary (desirable) and secondary (undesirable) interactions of this compound with a C18 stationary phase, which can lead to peak tailing.

References

Technical Support Center: Vincosamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Vincosamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a monoterpenoid indole alkaloid found in plants of the Rubiaceae family.[1][2] Like many complex natural products, this compound is understood to be poorly soluble in aqueous solutions, which can significantly hinder its preclinical development and therapeutic application. Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo. While soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, its limited water solubility is a key challenge for formulation.[3]

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary strategies to improve the solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution rate.[7] Techniques include micronization and nanosuspension.[7]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.[8] Common methods include solvent evaporation and hot-melt extrusion.[8]

  • Chemical Modifications:

    • pH Adjustment: As an alkaloid with basic nitrogen atoms, the solubility of this compound is expected to be pH-dependent.[9] Lowering the pH of the medium can lead to the formation of more soluble salts.

    • Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[8]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.

Possible Cause 1: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Determine the approximate solubility in your specific buffer system. Start by preparing a series of this compound concentrations and visually inspect for precipitation after a defined incubation period.

    • Reduce the final concentration of this compound in your assay to below its saturation point.

    • If a higher concentration is required, consider using a co-solvent. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase solubility. However, be mindful of the potential effects of the co-solvent on your biological system and include appropriate vehicle controls.

Possible Cause 2: The pH of your buffer is not optimal for this compound solubility.

  • Troubleshooting Steps:

    • Evaluate the pH-solubility profile of this compound. Prepare a series of buffers with varying pH values (e.g., from pH 4 to 8) and determine the concentration at which this compound remains in solution. As an alkaloid, this compound is expected to be more soluble at a lower pH.

    • Adjust the pH of your assay buffer to a value that maintains this compound solubility without compromising the biological activity of your system.

Issue 2: Low and variable oral bioavailability of this compound in animal studies.

Possible Cause: Poor dissolution of the administered this compound formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction (Nanosuspension): Formulating this compound as a nanosuspension can significantly improve its dissolution rate and, consequently, its oral absorption.

    • Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution.

    • Cyclodextrin Complexation: Encapsulating this compound in a cyclodextrin complex can increase its solubility in the gastrointestinal fluids.

Quantitative Data Summary

The following table summarizes the expected solubility enhancements for this compound based on different formulation strategies. The baseline aqueous solubility is assumed to be low based on data from similar alkaloids.

StrategyVehicle/CarrierExpected Solubility EnhancementReference Compound Data
pH Adjustment Acidic Buffer (e.g., pH 4.0)10 - 100 foldYohimbine is sparingly soluble in water but more soluble in acidic conditions.
Co-solvency 10% DMSO in Saline> 100 foldA this compound formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline showed a solubility of ≥ 2.5 mg/mL.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 500 foldComplexation of piperine (a natural alkaloid) with HP-β-CD significantly increased its water solubility.[10]
Nanosuspension Stabilized aqueous suspension10 - 50 fold (in dissolution rate)Niosomal formulation of Vinca rosea alkaloids increased bioavailability two-fold.[7]
Solid Dispersion Polyvinylpyrrolidone (PVP)20 - 200 foldSolid dispersions of poorly soluble drugs have shown significant increases in apparent solubility and dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).

  • Dissolution of this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of methanol.

  • Dissolution of HP-β-CD: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in deionized water.

  • Mixing: Slowly add the methanolic solution of this compound to the aqueous solution of HP-β-CD while stirring continuously.

  • Solvent Evaporation: Remove the methanol and a portion of the water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a clear, viscous solution is obtained.

  • Lyophilization: Freeze the resulting solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.

Protocol 2: Formulation of a this compound Nanosuspension by the Anti-Solvent Precipitation Method

This protocol outlines the preparation of a this compound nanosuspension using a simple and effective anti-solvent precipitation technique.

Materials:

  • This compound

  • A suitable organic solvent (e.g., Acetone, DMSO)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in the chosen organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the stabilizer in deionized water.

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-speed homogenization or ultrasonication for a specific duration (e.g., 10-15 minutes) to further reduce the particle size and prevent aggregation.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by stirring at room temperature under a fume hood for several hours or by using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Visualizations

experimental_workflow_cyclodextrin cluster_dissolution Dissolution cluster_processing Processing cluster_characterization Characterization This compound This compound in Methanol Mixing Mixing This compound->Mixing HPBCD HP-β-CD in Water HPBCD->Mixing Rotovap Rotary Evaporation Mixing->Rotovap Lyophilization Lyophilization Rotovap->Lyophilization Final_Product This compound-HP-β-CD Complex Lyophilization->Final_Product DSC DSC FTIR FTIR PXRD PXRD Final_Product->DSC Final_Product->FTIR Final_Product->PXRD logical_relationship_solubility cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_outcomes Desired Outcomes PoorSolubility Poor Aqueous Solubility of this compound pH_Adjustment pH Adjustment PoorSolubility->pH_Adjustment Co_Solvency Co-solvency PoorSolubility->Co_Solvency Complexation Cyclodextrin Complexation PoorSolubility->Complexation Nanosuspension Nanosuspension PoorSolubility->Nanosuspension Solid_Dispersion Solid Dispersion PoorSolubility->Solid_Dispersion Increased_Solubility Increased Apparent Solubility pH_Adjustment->Increased_Solubility Co_Solvency->Increased_Solubility Complexation->Increased_Solubility Nanosuspension->Increased_Solubility Solid_Dispersion->Increased_Solubility Improved_Dissolution Improved Dissolution Rate Increased_Solubility->Improved_Dissolution Enhanced_Bioavailability Enhanced Bioavailability Improved_Dissolution->Enhanced_Bioavailability

References

Technical Support Center: Method Development for Quantifying Vincosamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Vincosamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound in complex mixtures such as plant extracts and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most prevalent and robust technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[1] This method, often referred to as LC-MS/MS, offers high sensitivity and selectivity, which is crucial for accurately measuring the analyte in complex matrices. Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is also a viable, more accessible alternative for some applications.

Q2: I am not getting a good peak shape for this compound (peak tailing/fronting). What are the common causes?

A2: Poor peak shape is a common issue in HPLC analysis.

  • Peak Tailing for basic compounds like alkaloids can be caused by secondary interactions with acidic residual silanol groups on the silica-based column packing. Ensure your mobile phase is at an appropriate pH to suppress this interaction (e.g., using a buffer). Other causes include column contamination, a void at the column inlet, or extra-column band broadening.

  • Peak Fronting is less common but can indicate column overload (injecting too high a concentration of the sample) or a problem with the column bed itself.

Q3: My this compound signal is inconsistent between samples and standards. What could be the issue?

A3: This is likely due to "matrix effects," where components in your sample matrix (e.g., salts, lipids, other metabolites) either suppress or enhance the ionization of this compound in the mass spectrometer source.[1] To mitigate this, ensure efficient sample cleanup. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Q4: What is a suitable internal standard (IS) for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variability in sample preparation, injection volume, and matrix effects. If a SIL-IS is unavailable, a structurally similar monoterpene indole alkaloid that is not present in the sample can be used as an analog IS, but this will require more rigorous validation to ensure it behaves similarly to this compound.

Q5: How should I store my this compound stock solutions and samples?

A5: While specific stability data for this compound is not extensively published, as a general guideline for indole alkaloids, stock solutions should be stored in a tightly sealed container, protected from light, at -20°C or lower. Processed samples in the autosampler should be kept at a cool temperature (e.g., 4°C) to minimize degradation during the analytical run. It is crucial to perform stability studies (e.g., freeze-thaw, short-term benchtop, long-term storage) as part of your method validation to ensure the integrity of your samples.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

G start Poor Peak Shape (Tailing/Broadening) cause1 cause1 start->cause1 Is it the column? cause2 cause2 start->cause2 Is it the mobile phase? cause3 cause3 start->cause3 Is it the HPLC system? sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b

Potential Cause Troubleshooting Steps
Column Contamination/Degradation 1. Disconnect the column and flush the system to waste to ensure the issue is not with the instrument. 2. Reverse and flush the column (check manufacturer's instructions first). 3. If the problem persists, replace the column with a new one of the same type. 4. To prevent future issues, use a guard column and ensure adequate sample cleanup.
Secondary Silanol Interactions 1. this compound has basic nitrogen atoms that can interact with acidic silanols on the column packing, causing tailing. 2. Increase the ionic strength of the mobile phase buffer (e.g., 10-20 mM ammonium formate). 3. Adjust the mobile phase pH. For reversed-phase, a lower pH (e.g., 3-4) will protonate the silanols and the analyte, potentially improving peak shape.
Extra-Column Volume 1. Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. 2. Check all fittings for proper connection to avoid dead volume.
Sample Solvent Mismatch 1. The sample diluent should be weaker than or equal in elution strength to the initial mobile phase. 2. Injecting a sample in a much stronger solvent (e.g., 100% methanol into a highly aqueous mobile phase) can cause peak distortion.
Issue 2: High Signal Variability or Low Recovery (Matrix Effects)

G start Inconsistent Signal (Matrix Effects) cause1 cause1 start->cause1 cause2 cause2 start->cause2 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b

Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement 1. Improve Sample Cleanup: Co-eluting matrix components can interfere with ionization. Enhance your sample preparation by using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[3][4][5] 2. Modify Chromatography: Adjust the HPLC gradient to better separate this compound from interfering matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through cleanup or chromatography.
Inconsistent Extraction Recovery 1. Optimize the Extraction Protocol: Ensure the pH of the sample is optimized for the extraction of this compound. For LLE or SPE, test different organic solvents and washing steps. 2. Check for Analyte Stability: this compound may be degrading during the extraction process. Ensure samples are kept cool and processed in a timely manner.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by UPLC-PDA

This protocol provides a general framework. Optimization of the mobile phase gradient and other parameters may be necessary.

  • Sample Preparation (Solid-Liquid Extraction):

    • Accurately weigh 1.0 g of dried, powdered plant material.

    • Add 20 mL of 80% methanol in water (v/v).

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • System: UPLC with Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection: 280 nm.

  • Calibration:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard to generate a calibration curve based on peak area.

G weigh weigh extract extract weigh->extract centrifuge centrifuge extract->centrifuge filter filter centrifuge->filter inject inject filter->inject separate separate inject->separate detect detect separate->detect quantify quantify detect->quantify

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a template and requires optimization and validation.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., this compound-d3, 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.[6]

  • LC-MS/MS Conditions:

    • System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Transitions (MRM):

      • This compound: Precursor ion (Q1) → Product ion (Q3) (To be determined from infusion of standard). A known fragmentation involves the loss of the glucose moiety.[7]

      • Internal Standard: Precursor ion (Q1) → Product ion (Q3).

  • Calibration and QC:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

    • Process standards and QCs alongside unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against concentration.

G plasma plasma is is plasma->is ppt ppt is->ppt vortex vortex ppt->vortex centrifuge centrifuge vortex->centrifuge supernatant supernatant centrifuge->supernatant inject inject supernatant->inject separate separate inject->separate detect detect separate->detect quantify quantify detect->quantify

Quantitative Data Summary

The following tables present typical method validation parameters for the quantification of monoterpene indole alkaloids, which can be used as a benchmark for the development of a this compound assay.[1]

Table 1: Typical UPLC-PDA Method Performance

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: Typical LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)85 - 115%
Matrix Effect (%CV)< 15%
Extraction Recovery> 80%

References

Validation & Comparative

Vincosamide vs. Strictosamide: A Comparative Analysis of Two Stereoisomeric Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of phytochemistry, the subtle distinctions in molecular architecture can lead to profound differences in biological activity. This guide provides a comparative study of Vincosamide and Strictosamide, two stereoisomeric monoterpenoid indole alkaloids that play crucial roles as intermediates in the biosynthesis of a vast array of therapeutic compounds. While sharing the same molecular formula and connectivity, their divergent stereochemistry imparts unique properties and biological functions, making them a subject of great interest to researchers in natural product synthesis and drug development.

Biochemical Properties and Structure

This compound and Strictosamide are diastereomers, differing in the stereochemistry at the C3 position of the β-carboline ring system. Both compounds have the molecular formula C₂₆H₃₀N₂O₈ and a molecular weight of approximately 498.5 g/mol .[1][2] They are glycosylated alkaloids, featuring a glucose moiety attached to the secologanin-derived portion of the molecule.

Table 1: Physicochemical Properties of this compound and Strictosamide

PropertyThis compoundStrictosamideReference(s)
Molecular Formula C₂₆H₃₀N₂O₈C₂₆H₃₀N₂O₈[1][2]
Molecular Weight 498.5 g/mol 498.5 g/mol [1][2]
CAS Number 23141-27-723141-25-5[1][2]
Stereochemistry at C3 (R)(S)[3]
Appearance Amorphous solidNot specified[4]
Solubility Soluble in methanolSoluble in methanol[4][5]

Biosynthesis: A Tale of Two Pathways

The biosynthesis of both this compound and Strictosamide originates from the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase.[6][7] This crucial step forms strictosidine, the central precursor to thousands of monoterpenoid indole alkaloids.[7] From this common intermediate, the pathways to this compound and Strictosamide diverge.

Strictosamide is formed from strictosidine through a lactamization reaction.[8] It is considered a key intermediate in the biosynthesis of camptothecin, an important anticancer drug.[9][10] The biosynthesis of this compound is less clearly defined in the provided literature but is understood to be the C3 epimer of Strictosamide.

Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Lactamization Lactamization Strictosidine->Lactamization Epimerization Epimerization Strictosidine->Epimerization Strictosamide Strictosamide (3S) Lactamization->Strictosamide Camptothecin_Pathway Camptothecin Biosynthesis Strictosamide->Camptothecin_Pathway This compound This compound (3R) Epimerization->this compound

Figure 1: Simplified biosynthetic pathway of this compound and Strictosamide.

Comparative Biological Activities

While direct comparative studies with quantitative data are limited, the available literature highlights distinct biological activities for each compound, primarily focusing on Strictosamide.

Strictosamide has been the subject of more extensive pharmacological investigation and has demonstrated a range of biological effects:

  • Anti-inflammatory and Analgesic Activity: Strictosamide exhibits significant in vivo anti-inflammatory and analgesic properties.[11][12] It has been shown to reduce ear edema, inhibit vascular permeability, and decrease leukocyte migration in mouse models.[12] The proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[11][13]

  • Antimicrobial and Antifungal Activity: Studies have reported the antiplasmodial and antifungal activities of Strictosamide.[12][13]

  • Enzyme Inhibition: Strictosamide has been shown to inhibit Mg²⁺-ATPase activity in the kidneys.[5][13]

  • Wound Healing: It promotes wound healing through the activation of the PI3K/AKT signaling pathway.[13]

This compound , on the other hand, is less studied for its direct biological effects. However, derivatives of this compound have been synthesized and evaluated for various activities. For instance, N,α-L-rhamnopyranosyl this compound, isolated from Moringa oleifera, has shown cardioprotective potential in rats.[14] Another derivative, N,β-D-glucopyranosyl this compound, has been identified in Psychotria leiocarpa.[15]

Table 2: Summary of Reported Biological Activities

Biological ActivityThis compound (or its derivatives)StrictosamideReference(s)
Anti-inflammatory Not extensively studiedYes[11][12][13]
Analgesic Not extensively studiedYes[11][12]
Antimicrobial Not extensively studiedYes[12][13]
Antifungal Not extensively studiedYes[12][13]
Cardioprotective Yes (derivatives)Not reported[14]
Wound Healing Not reportedYes[13]
Enzyme Inhibition Not reportedYes (Mg²⁺-ATPase)[5][13]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for reproducible research.

General Protocol for Isolation of Strictosamide

A general procedure for the isolation of Strictosamide from plant material, such as Nauclea officinalis, involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing Strictosamide is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Activity Assay (TPA-induced Mouse Ear Edema)

This protocol, adapted from studies on Strictosamide, can be used to assess the anti-inflammatory potential of both compounds.[12]

  • Animal Model: Male Kunming mice are used.

  • Treatment: The test compound (this compound or Strictosamide) is administered intraperitoneally at various doses for a set period. A positive control (e.g., dexamethasone) and a vehicle control are also included.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

  • Measurement: After a specific time, the mice are sacrificed, and circular sections from both ears are weighed. The difference in weight between the right and left ear punches is calculated to determine the extent of edema.

  • Data Analysis: The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.

Experimental_Workflow cluster_Isolation Isolation Protocol cluster_Assay Anti-inflammatory Assay Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Partitioning Partitioning Extraction->Partitioning Chromatography Chromatography Partitioning->Chromatography Structure_Elucidation Structure_Elucidation Chromatography->Structure_Elucidation Animal_Model Animal_Model Treatment Treatment Animal_Model->Treatment Induction Induction Treatment->Induction Measurement Measurement Induction->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis

Figure 2: General experimental workflows for isolation and bioactivity testing.

Conclusion

This compound and Strictosamide, as stereoisomers, represent a fascinating case study in how subtle changes in three-dimensional structure can influence biological function. While Strictosamide has been more extensively studied, revealing a promising profile of anti-inflammatory, analgesic, and other therapeutic activities, the biological potential of this compound remains largely unexplored. Future research should focus on direct, quantitative comparisons of these two alkaloids to fully elucidate their structure-activity relationships. The development of efficient synthetic routes to both compounds will be critical to enable more comprehensive biological evaluations and unlock their full therapeutic potential. The distinct biological activities observed for derivatives of this compound suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents.

References

Vincosamide's Potential Neuroprotective Role: A Comparative Analysis within the Context of Moringa oleifera and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincosamide, an indole alkaloid isolated from the leaves of Moringa oleifera, has garnered interest for its potential therapeutic properties. While direct and extensive research on the neuroprotective mechanisms of this compound is currently limited, its origin from a plant renowned for its neuroprotective effects provides a strong rationale for its investigation. This guide offers a comparative analysis of the known neuroprotective mechanisms of Moringa oleifera extracts and their key bioactive constituents, and contrasts them with other well-established neuroprotective agents. This comparative framework allows for the contextualization of this compound's potential role in neuroprotection, highlighting promising avenues for future research.

The primary neuroprotective strategies employed by many agents, including those found in Moringa oleifera, revolve around combating oxidative stress, mitigating neuroinflammation, and preventing apoptosis (neuronal cell death).[1][2] These processes are central to the pathogenesis of various neurodegenerative diseases.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of various compounds are often multifaceted, involving the modulation of several signaling pathways. This section compares the known mechanisms of Moringa oleifera and its constituents with other prominent neuroprotective agents.

Table 1: Comparison of Mechanistic Actions of Neuroprotective Agents
Agent/ClassPrimary Mechanism(s)Key Signaling Pathways InvolvedSupporting Experimental Evidence
Moringa oleifera Extracts Antioxidant, Anti-inflammatory, Anti-apoptoticNF-κB, Nrf2, MAPK, Akt/ERK1/2/CREBReduction of oxidative stress markers (MDA), increased antioxidant enzyme activity (SOD, CAT), decreased pro-inflammatory cytokines (TNF-α, IL-1β) in animal models of neurodegeneration.[3][4]
This compound (as N,α-L-rhamnopyranosyl this compound) Free radical scavenging (inferred from cardioprotection studies)Not yet elucidated for neuroprotectionDemonstrated reduction in cardiac lipid peroxidation and increase in cellular antioxidants in rats.[3] Neuroprotective studies are lacking.
Quercetin (Flavonoid) Antioxidant, Anti-inflammatory, Anti-apoptoticPI3K/Akt, Nrf2, MAPKInhibition of neuronal apoptosis, reduction of neuroinflammation, and modulation of signaling pathways in various in vitro and in vivo models of neurological disorders.[5]
Kaempferol (Flavonoid) Antioxidant, Anti-inflammatoryNF-κB, MAPKAttenuation of oxidative stress and inflammatory responses in neuronal cell cultures and animal models of neurotoxicity.
Edaravone (Synthetic Free Radical Scavenger) Free radical scavengingNot directly pathway-mediatedApproved for ALS treatment; shown to reduce oxidative stress markers in clinical trials.
Minocycline (Tetracycline Antibiotic) Anti-inflammatory, Anti-apoptoticInhibition of microglial activation, modulation of caspase activityDemonstrated neuroprotective effects in models of stroke, Parkinson's disease, and Huntington's disease.
Riluzole (Glutamate Modulator) Inhibition of glutamate excitotoxicityModulation of voltage-gated sodium channelsApproved for ALS treatment; slows disease progression by reducing glutamate-induced neuronal damage.

Signaling Pathways in Neuroprotection

The neuroprotective effects of many natural and synthetic compounds are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.

Diagram 1: Key Signaling Pathways in Neuroprotection

Neuroprotective_Pathways cluster_stimuli Cellular Stress cluster_agents Neuroprotective Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Activates Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory Stimuli->NFkB Activates Moringa oleifera Moringa oleifera Moringa oleifera->Nrf2 Modulates Moringa oleifera->NFkB Inhibits MAPK MAPK Moringa oleifera->MAPK Flavonoids Flavonoids Flavonoids->Nrf2 Flavonoids->NFkB PI3K_Akt PI3K/Akt Flavonoids->PI3K_Akt Other Agents Other Agents Other Agents->MAPK Other Agents->PI3K_Akt Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NFkB->Anti-inflammatory Response Inhibits Cell Survival Cell Survival MAPK->Cell Survival PI3K_Akt->Cell Survival Neuroprotection Neuroprotection Antioxidant Response->Neuroprotection Anti-inflammatory Response->Neuroprotection Cell Survival->Neuroprotection

Caption: Major signaling pathways modulated by neuroprotective agents.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are outlines of key experimental protocols used to assess neuroprotective activity.

Experimental Workflow for Assessing Neuroprotective Activity

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) induce_toxicity Induce Neurotoxicity (e.g., H2O2, MPP+, Amyloid-β) cell_culture->induce_toxicity treatment Treatment with Test Compound induce_toxicity->treatment assays Cell Viability Assays (MTT, LDH) Apoptosis Assays (Caspase activity) Oxidative Stress Markers (ROS, MDA) Western Blot (Protein expression) treatment->assays animal_model Animal Model of Neurodegeneration (e.g., MPTP, Scopolamine) treatment_animal Administration of Test Compound animal_model->treatment_animal behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) treatment_animal->behavioral histology Histological Analysis (e.g., Nissl Staining, IHC) behavioral->histology biochemical Biochemical Analysis of Brain Tissue histology->biochemical

Caption: A typical workflow for evaluating neuroprotective agents.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the protective effect of a compound against neurotoxin-induced cell death.

  • Method:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound for a specified duration.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. Measurement of Reactive Oxygen Species (ROS)

  • Objective: To quantify the antioxidant capacity of a compound in neuronal cells.

  • Method:

    • Culture neuronal cells and treat them with the test compound and a neurotoxin as described above.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS levels.

3. Western Blot Analysis for Signaling Proteins

  • Objective: To determine the effect of a compound on the expression and phosphorylation of key signaling proteins.

  • Method:

    • Treat neuronal cells with the test compound and/or neurotoxin.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB, Nrf2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of Moringa oleifera and its bioactive constituents, primarily through their potent antioxidant and anti-inflammatory activities. These effects are mediated by the modulation of critical signaling pathways such as NF-κB and Nrf2. While direct experimental data on the neuroprotective mechanism of this compound is currently lacking, its presence in Moringa oleifera and the known free-radical scavenging ability of a related this compound derivative suggest that it likely contributes to the overall neuroprotective profile of the plant.

Future research should focus on isolating this compound and directly investigating its neuroprotective efficacy and underlying mechanisms using the experimental protocols outlined above. Such studies will be crucial in determining its potential as a standalone therapeutic agent for neurodegenerative diseases. A thorough investigation into its ability to modulate key signaling pathways, such as those activated by oxidative stress and inflammation, will provide a clearer picture of its therapeutic promise.

References

Validating the anticancer effects of Vincosamide in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of Vincosamide, focusing on its activity in hepatocellular carcinoma (HCC) cell lines. Due to the limited availability of broad-spectrum quantitative data for this compound across multiple cancer types, this document presents its known efficacy and mechanism in HCC and offers a contextual comparison with the well-established chemotherapeutic agent, Doxorubicin. Detailed experimental protocols for key validation assays are also provided to support further research.

I. Comparative Efficacy of this compound and Doxorubicin

Data Presentation: Effective Concentrations and IC50 Values

CompoundCell Line(s)Effective Concentration / IC50Citation(s)
This compound Hepatocellular Carcinoma (HLE, Bel 7402, PLC/PRF/5)10 - 80 µg/mL (inhibits proliferation, promotes apoptosis)[1][2]
Doxorubicin Hepatocellular Carcinoma (HepG2)~0.8 - 1.1 µM[3][4]

Note: The data for this compound and Doxorubicin are from separate studies and are not the result of a direct head-to-head comparison. The effective concentration for this compound is presented as a range as specific IC50 values were not provided in the cited literature.

II. Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound has been shown to exert its anticancer effects in hepatocellular carcinoma cells by modulating the PI3K/AKT signaling pathway. The proposed mechanism involves the activation of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of AKT and its downstream target mTOR. This inhibition of the pro-survival PI3K/AKT pathway, coupled with the activation of caspase-3, leads to the induction of apoptosis.[1][2]

Signaling Pathway Diagram

Vincosamide_PI3K_AKT_Pathway This compound This compound PTEN PTEN This compound->PTEN promotes expression Caspase3 Caspase-3 This compound->Caspase3 activates PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Caspase3->Apoptosis

Caption: this compound-induced signaling cascade in HCC cells.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to validate the anticancer effects of this compound.

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 20, 40, 80 µg/mL) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Experimental Workflow: Apoptosis Assay

Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for quantifying apoptosis by Annexin V/PI staining.

Methodology:

  • Cell Treatment: Culture cancer cells with and without this compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

C. Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway following this compound treatment.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A 1. Treat cells and prepare lysates B 2. Determine protein concentration A->B C 3. SDS-PAGE and protein transfer B->C D 4. Blocking C->D E 5. Primary antibody incubation (e.g., p-AKT, AKT, PTEN) D->E F 6. Secondary antibody incubation E->F G 7. Detection and imaging F->G

Caption: Workflow for Western blot analysis of signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, PTEN, phospho-mTOR, total mTOR, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.

References

Cross-reactivity of Vincosamide in various bioassays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Vincosamide, a monoterpenoid indole alkaloid, and its glycosylated form, N,β-D-glucopyranosyl this compound (GPV). While quantitative comparative data remains limited in publicly available research, this document summarizes the known biological effects, presents available qualitative comparisons, and provides detailed experimental protocols for the relevant bioassays. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.

Overview of this compound and its Bioactivities

This compound is a naturally occurring monoterpenoid indole alkaloid found in plant species such as Psychotria leiocarpa and the curare ingredient Strychnos peckii. Its glycosylated derivative, N,β-D-glucopyranosyl this compound, has also been isolated and studied. Research has indicated that this compound and GPV possess several noteworthy biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antioxidant effects.

Comparative Performance in Bioassays

Direct quantitative comparisons of this compound with other compounds in standardized bioassays are not extensively documented in current literature. However, this section presents a qualitative comparison based on available research findings.

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties. One study investigating the methanolic extract of Psychotria leiocarpa leaves, in which this compound was identified as a constituent, demonstrated anti-inflammatory effects in a chemically-induced inflammation model in mice. The study suggests that this compound could be at least partially responsible for the observed activity.

Table 1: Qualitative Comparison of Anti-inflammatory Activity

Compound/ExtractBioassayResultSupporting Data
This compound Carrageenan-induced paw edema in miceAnti-inflammatory effect observed The study did not provide specific IC50 values for this compound.
IndomethacinCarrageenan-induced paw edema in ratsSignificant inhibition of edemaA well-established NSAID often used as a positive control.
Ellagic AcidCarrageenan-induced paw edema in ratsDose-dependent reduction of paw edemaED50 value of 8.41 mg/kg reported in one study.[1]
Acetylcholinesterase (AChE) Inhibitory Activity

The same study that reported the anti-inflammatory effects of the Psychotria leiocarpa extract also found that it inhibited the enzyme acetylcholinesterase. Molecular docking simulations further supported the potential of this compound to interact with and inhibit AChE. It is worth noting that another compound isolated from Strychnos peckii, desoxycordifoline, also exhibited significant acetylcholinesterase activity, suggesting that this class of compounds may have potential in this area.

Table 2: Qualitative Comparison of Acetylcholinesterase Inhibitory Activity

CompoundBioassayResultSupporting Data
This compound Ellman's Method (spectrophotometric)Inhibitory activity suggested by molecular docking and extract activity Specific IC50 values for this compound are not available.
DesoxycordifolineNot specifiedSignificant acetylcholinesterase activityMentioned in a study on compounds from Strychnos peckii.[2]
Donepezil, Rivastigmine, GalantamineEllman's MethodEstablished AChE inhibitors Commonly used as positive controls in AChE inhibition assays with known IC50 values.
Antioxidant Activity of N,β-D-glucopyranosyl this compound (GPV)

N,β-D-glucopyranosyl this compound has demonstrated broad antioxidant activity. Studies have shown its ability to quench various reactive oxygen species (ROS), indicating its potential to mitigate oxidative stress.

Table 3: Qualitative Comparison of Antioxidant Activity

CompoundBioassayResultSupporting Data
N,β-D-glucopyranosyl this compound (GPV) In situ hydrogen peroxide quenching; In vitro quenching of singlet oxygen, superoxide anions, and hydroxyl radicalsEfficient quenching activity [3]Quantitative data such as IC50 or TEAC values are not specified in the available literature.
Vitamin C (Ascorbic Acid)DPPH and ABTS radical scavenging assaysPotent antioxidant activity A standard antioxidant used for comparison in many studies.
TroloxDPPH and ABTS radical scavenging assaysPotent antioxidant activity A water-soluble analog of vitamin E, commonly used as an antioxidant standard.

Experimental Protocols

This section provides detailed methodologies for the key bioassays mentioned in this guide.

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.

Protocol:

  • Animal Preparation: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at a predetermined dose. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg), and a control group receives the vehicle.[1]

  • Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.[1]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is commonly used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound solution (this compound) at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound solution at different concentrations to the sample wells. Add 25 µL of buffer to the blank well.

    • Initiate the reaction by adding 25 µL of AChE solution to all wells except the blank.

  • Measurement: The absorbance is measured at 405 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Potential Anti-inflammatory Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, several key pathways are commonly associated with inflammation and are potential targets for anti-inflammatory drugs.

anti_inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Pathogens Pathogens NF-κB Pathway NF-κB Pathway Pathogens->NF-κB Pathway Cell Damage Cell Damage MAPK Pathways (p38, JNK, ERK) MAPK Pathways (p38, JNK, ERK) Cell Damage->MAPK Pathways (p38, JNK, ERK) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) JAK-STAT Pathway JAK-STAT Pathway Cytokines (TNF-α, IL-1β)->JAK-STAT Pathway PI3K/Akt Pathway PI3K/Akt Pathway Cytokines (TNF-α, IL-1β)->PI3K/Akt Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression MAPK Pathways (p38, JNK, ERK)->Pro-inflammatory Gene Expression JAK-STAT Pathway->Pro-inflammatory Gene Expression Cytokine & Chemokine Production Cytokine & Chemokine Production PI3K/Akt Pathway->Cytokine & Chemokine Production Pro-inflammatory Gene Expression->Cytokine & Chemokine Production Inflammation Inflammation Cytokine & Chemokine Production->Inflammation

Caption: Key signaling pathways involved in the inflammatory response.

Acetylcholinesterase Inhibition Mechanism

Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Acetylcholine (ACh) Release Acetylcholine (ACh) Release ACh ACh Acetylcholine (ACh) Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh Receptors ACh Receptors ACh->ACh Receptors Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibits Signal Transduction Signal Transduction ACh Receptors->Signal Transduction

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products like this compound for bioactivity involves a series of steps from extraction to in-depth analysis.

experimental_workflow Plant Material (e.g., Psychotria leiocarpa) Plant Material (e.g., Psychotria leiocarpa) Extraction & Fractionation Extraction & Fractionation Plant Material (e.g., Psychotria leiocarpa)->Extraction & Fractionation Isolation of this compound Isolation of this compound Extraction & Fractionation->Isolation of this compound Bioassay Screening Bioassay Screening Isolation of this compound->Bioassay Screening Anti-inflammatory Assay Anti-inflammatory Assay Bioassay Screening->Anti-inflammatory Assay AChE Inhibition Assay AChE Inhibition Assay Bioassay Screening->AChE Inhibition Assay Antioxidant Assay Antioxidant Assay Bioassay Screening->Antioxidant Assay Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Anti-inflammatory Assay->Data Analysis (IC50/EC50) AChE Inhibition Assay->Data Analysis (IC50/EC50) Antioxidant Assay->Data Analysis (IC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50/EC50)->Mechanism of Action Studies

Caption: General workflow for bioactivity screening of this compound.

Conclusion

This compound and its glycoside, N,β-D-glucopyranosyl this compound, represent promising natural compounds with demonstrated anti-inflammatory, acetylcholinesterase inhibitory, and antioxidant activities. While the current body of research provides a solid foundation for their potential therapeutic applications, there is a clear need for further studies to quantify their potency through the determination of IC50 and other relevant metrics. Direct comparative studies against established drugs and other natural compounds are also crucial to fully understand their relative efficacy and potential for cross-reactivity in various bioassays. Future research should also focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be instrumental in advancing the development of this compound-based therapeutics.

References

Head-to-Head Comparison: Vincosamide and Vinpocetine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of neuroprotective and cognitive-enhancing compounds, both Vincosamide and Vinpocetine have emerged as molecules of interest. While Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has been extensively studied and is used clinically in some regions for cerebrovascular disorders, this compound, a naturally occurring monoterpenoid indole alkaloid, remains a less explored entity. This guide provides a comprehensive head-to-head comparison of their known pharmacological properties, supported by available experimental data, to aid researchers in evaluating their potential for further drug development.

At a Glance: Key Differences

FeatureThis compoundVinpocetine
Primary Source Naturally occurring in plants such as Uncaria rhynchophylla and Sinoadina racemosa.Synthetic derivative of vincamine, an alkaloid from the lesser periwinkle plant (Vinca minor).
Primary Mechanism of Action Acetylcholinesterase (AChE) inhibition, potential antioxidant and anti-inflammatory activity.Phosphodiesterase type 1 (PDE1) inhibition, voltage-gated sodium channel blocking, anti-inflammatory effects (NF-κB pathway inhibition).
Therapeutic Potential Largely unexplored; preliminary data suggests potential in neurodegenerative diseases and cardioprotection.Investigated for cerebrovascular disorders, stroke, dementia, and cognitive enhancement.
Volume of Research Limited preclinical studies.Extensive preclinical and clinical research.

Pharmacological Profile and Mechanism of Action

This compound: An Emerging Natural Compound

This compound is a monoterpenoid indole alkaloid found in several medicinal plants.[1] The current body of research on its pharmacological activity is in its nascent stages. The primary reported mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential role in modulating cholinergic pathways, which are crucial for learning and memory.

Additionally, preliminary studies on this compound and its derivatives indicate potential anti-inflammatory and antioxidant properties. A derivative, N,α-L-rhamnopyranosyl this compound, has demonstrated cardioprotective effects in animal models, possibly through free radical scavenging.[2][3][4] Another derivative, N-β-glucopyranosyl this compound, has shown hydrogen peroxide quenching activity in vitro.[5]

Vinpocetine: A Multi-Target Synthetic Molecule

Vinpocetine has a well-documented, multi-faceted mechanism of action that contributes to its neuroprotective and cognitive-enhancing effects.

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a potent inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDE1, Vinpocetine increases the levels of these second messengers, leading to vasodilation, improved cerebral blood flow, and enhanced neuronal plasticity.[6]

  • Voltage-Gated Sodium Channel Blocking: Vinpocetine blocks voltage-gated sodium channels in a state-dependent manner.[7][8][9][10] This action helps to stabilize neuronal membranes and reduce excitotoxicity, which is implicated in various neurological disorders.

  • Anti-inflammatory Activity: Vinpocetine exerts significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13][14][15] It directly inhibits the IκB kinase (IKK) complex, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[11][12][13][15]

Quantitative Data Summary

The available quantitative data for this compound is sparse compared to the extensive data for Vinpocetine. The following tables summarize the key findings.

Table 1: In Vitro Efficacy

ParameterThis compoundVinpocetineSource
AChE Inhibition Activity reported, but IC50 not specified.Not a primary target.[3]
PDE1A Inhibition (IC50) Not reported.3.53 ± 0.25 µM (for a derivative, compound 4)[16]
Sodium Channel Block (IC50) Not reported.44.2 ± 14.6 µM (rat cortical neurons)[7]
IKKβ Kinase Inhibition (IC50) Not reported.17.17 µM[12]
Hydrogen Peroxide Quenching Significant activity reported for N-β-glucopyranosyl this compound.Not a primary reported activity.[5]

Table 2: In Vivo Efficacy (Animal Models)

ModelParameterThis compound (or derivative)VinpocetineSource
Isoproterenol-induced cardiotoxicity in ratsReduction in cardiac markers (Troponin-T, CK-MB, LDH)40 mg/kg (oral) of N,α-L-rhamnopyranosyl this compound showed marked reduction.Not reported in this model.[2]
Doxorubicin-induced cardiotoxicity in ratsReduction in heart failure markers (β-MHC, ANP, BNP)Varying concentrations of N,α-L-rhamnopyranosyl this compound showed a dose-dependent decrease.Not reported in this model.[4]
Lead-exposed female miceMitigation of locomotor hyperactivityNot reported.20 mg/kg (i.p.) significantly reversed hyperactivity.[6]
Rat model of Alzheimer's diseasePrevention of Aβ-induced LTP impairmentNot reported.4 mg/kg (gavage) significantly prevented impairment.[17]
Mouse model of lung inflammationReduction of polymorphonuclear neutrophil infiltrationNot reported.i.p. administration significantly reduced infiltration.[11]

Experimental Protocols

This compound and Derivatives
  • Acetylcholinesterase (AChE) Inhibition Assay: A modified Ellman's method is typically used.[18][19] This colorimetric assay measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. The reaction product forms a yellow color with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), and the absorbance is measured spectrophotometrically at 412 nm. The percentage of inhibition by the test compound is calculated by comparing the rate of the reaction with and without the inhibitor.

  • Cardioprotective Effect of N,α-L-rhamnopyranosyl this compound in Rats:

    • Isoproterenol-Induced Cardiotoxicity Model: Male Wistar rats are orally administered the test compound (e.g., 40 mg/kg) for a specified period (e.g., 7 days).[2] Cardiotoxicity is then induced by subcutaneous injection of isoproterenol. Serum levels of cardiac markers (troponin-T, creatine kinase-MB, lactate dehydrogenase) and cardiac lipid peroxidation are measured. Histological examination of the heart tissue is also performed.[2]

    • Doxorubicin-Induced Cardiac Toxicity Model: Rats are divided into groups and treated with varying concentrations of the test compound. Cardiac toxicity is induced by doxorubicin administration. After a specified period, cardiac tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde, glutathione peroxidase, superoxide dismutase) and heart failure (e.g., β-MHC, ANP, BNP).[4]

  • Hydrogen Peroxide Quenching Assay: The antioxidant potential can be assessed by measuring the quenching of fluorescence of a probe (e.g., ZnO nanoparticles) in the presence of hydrogen peroxide and the test compound.[20][21][22] The degree of fluorescence quenching is indicative of the compound's ability to scavenge hydrogen peroxide.

Vinpocetine
  • Phosphodiesterase 1 (PDE1) Inhibition Assay: The inhibitory activity of Vinpocetine on PDE1A is evaluated using a standardized assay. The enzyme activity is measured by the hydrolysis of cAMP or cGMP. The amount of remaining substrate or the product formed is quantified, often using radioimmunoassay or fluorescence-based methods. The IC50 value is determined by measuring the concentration of Vinpocetine that causes 50% inhibition of the enzyme activity.

  • Voltage-Gated Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp):

    • Cell Preparation: Primary cultures of rat cerebrocortical neurons are prepared.

    • Electrophysiological Recording: A conventional whole-cell patch-clamp technique is used to record sodium currents.[7]

    • Experimental Protocol: Cells are held at a specific membrane potential, and depolarizing pulses are applied to elicit sodium currents. The effects of different concentrations of Vinpocetine on the amplitude and kinetics of these currents are measured to determine the IC50 and the mechanism of block (e.g., state-dependence).[7]

  • NF-κB Pathway Inhibition Assay (Western Blot and Luciferase Reporter Assay):

    • Cell Culture and Treatment: A suitable cell line (e.g., vascular smooth muscle cells) is cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of Vinpocetine.[12][13][15]

    • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and total IκBα.[13][15]

    • IKK Kinase Assay: An immune complex kinase assay is performed to measure the kinase activity of IKK in the presence of Vinpocetine.[15]

    • NF-κB Luciferase Reporter Assay: Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites. The luciferase activity is measured to quantify NF-κB transcriptional activity.[14]

Signaling Pathways and Experimental Workflows

Vinpocetine Signaling Pathways

Vinpocetine_Signaling cluster_PDE1 PDE1 Inhibition cluster_NaChannel Sodium Channel Blocking cluster_NFkB Anti-inflammatory (NF-κB Pathway) Vinpocetine1 Vinpocetine PDE1 PDE1 Vinpocetine1->PDE1 inhibits cAMP_cGMP ↑ cAMP/cGMP Vinpocetine1->cAMP_cGMP leads to Vasodilation Vasodilation (Improved Cerebral Blood Flow) cAMP_cGMP->Vasodilation NeuronalPlasticity ↑ Neuronal Plasticity cAMP_cGMP->NeuronalPlasticity Vinpocetine2 Vinpocetine NaChannel Voltage-Gated Na+ Channels Vinpocetine2->NaChannel blocks NeuronalFiring ↓ Repetitive Neuronal Firing Vinpocetine2->NeuronalFiring results in Excitotoxicity ↓ Excitotoxicity NeuronalFiring->Excitotoxicity Vinpocetine3 Vinpocetine IKK IKK Complex Vinpocetine3->IKK inhibits IkB_p ↓ IκB Phosphorylation Vinpocetine3->IkB_p prevents NFkB_activation ↓ NF-κB Activation IkB_p->NFkB_activation InflammatoryCytokines ↓ Inflammatory Cytokines NFkB_activation->InflammatoryCytokines

Caption: Vinpocetine's multi-target mechanism of action.

Experimental Workflow: NF-κB Inhibition by Vinpocetine

NFkB_Workflow start Start: Cell Culture (e.g., Vascular Smooth Muscle Cells) treatment Treatment: 1. Vehicle Control 2. Inflammatory Stimulus (e.g., TNF-α) 3. TNF-α + Vinpocetine start->treatment incubation Incubation treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction western_blot Western Blot Analysis (p-IκBα, Total IκBα) protein_extraction->western_blot luciferase_assay NF-κB Luciferase Reporter Assay protein_extraction->luciferase_assay data_analysis Data Analysis and Quantification western_blot->data_analysis luciferase_assay->data_analysis conclusion Conclusion: Vinpocetine inhibits NF-κB activation data_analysis->conclusion

Caption: Workflow for assessing NF-κB inhibition.

Conclusion and Future Directions

This comparative guide highlights the significant disparity in the current understanding of this compound and Vinpocetine. Vinpocetine is a well-characterized compound with multiple established mechanisms of action and a considerable body of preclinical and clinical data supporting its neuroprotective and cognitive-enhancing properties. Its effects on cerebral blood flow, neuronal excitability, and inflammation are well-documented.

For researchers and drug development professionals, Vinpocetine represents a known entity with potential for repurposing or as a benchmark for the development of new multi-target neuroprotective agents. This compound, on the other hand, offers an opportunity for novel drug discovery, particularly in the realm of natural product-based therapeutics for neurodegenerative and cardiovascular diseases. Future research should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo studies, including head-to-head comparisons with established compounds like Vinpocetine, to fully unlock its therapeutic potential.

References

Vincosamide vs. Established Anticancer Drugs: A Comparative Efficacy Guide for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Vincosamide, a novel natural compound, against established first- and second-line anticancer drugs for Hepatocellular Carcinoma (HCC)—Sorafenib, Lenvatinib, and Regorafenib. The information is presented to aid in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a monoterpene indole alkaloid, has demonstrated noteworthy anticancer properties against hepatocellular carcinoma (HCC) in preclinical studies. It primarily functions by inhibiting the PI3K/AKT signaling pathway and inducing apoptosis. In comparison, established multikinase inhibitors such as Sorafenib, Lenvatinib, and Regorafenib target multiple pathways involved in tumor growth and angiogenesis, including the VEGFR, PDGFR, and RAF signaling cascades. While these established drugs form the cornerstone of current HCC therapy, this compound presents a potentially distinct mechanism of action that warrants further investigation. This guide synthesizes available in-vitro and in-vivo data to offer a comparative overview of their anticancer efficacy.

In-Vitro Efficacy: A Comparative Analysis

The in-vitro efficacy of this compound and established anticancer drugs has been evaluated across various HCC cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

DrugCell LineIC50 (µM)Citation
This compound HLE~10 µg/mL[1]
Bel7402>10 µg/mL[1]
PLC/PFR/5>10 µg/mL*[1]
Sorafenib HepG23.4 - 8.9[2]
Huh74.5
Hep3B9.6
SNU38725.2
Lenvatinib HAK-55.8
KYN-210.4
HAK-1A12.5
KMCH-215.4
Regorafenib HuH-7Concentration-dependent suppression[3]
Hep3BConcentration-dependent suppression[3]
HepG2Concentration-dependent suppression[3]
Li-7Concentration-dependent suppression[3]

Note: this compound concentrations were reported in µg/mL. A precise molar conversion is not possible without the exact molecular weight used in the study. The provided data indicates inhibition at these concentrations. Further studies are required to establish precise IC50 values across a broader range of HCC cell lines for a more direct comparison.

In-Vivo Efficacy: Preclinical Models

Animal models, primarily tumor xenografts in mice, provide crucial insights into the in-vivo efficacy of these compounds.

DrugAnimal ModelDosageKey FindingsCitation
This compound Nude mice with Bel 7402 and PLC/PRF/5 cell xenografts10 mg/kg/day (i.p.)Significant inhibition of tumor growth.
Sorafenib Nude mice with HLE cell xenografts25 mg/kg (gavage)49.3% inhibition of tumor growth.
Lenvatinib Nude mice with KYN-2 and HAK-1B cell xenografts3, 10, 30 mg/kg/dayDose-dependent suppression of tumor growth.
Regorafenib PLC5-bearing HCC subcutaneous model in mice20 mg/kg/daySignificant tumor growth inhibition.

Mechanism of Action: Signaling Pathways

The anticancer effects of these drugs are mediated through distinct signaling pathways.

This compound Signaling Pathway

Vincosamide_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits PTEN PTEN This compound->PTEN promotes Caspase3 Caspase-3 This compound->Caspase3 activates AKT AKT PI3K->AKT activates CellProliferation Cell Proliferation & Survival AKT->CellProliferation promotes PTEN->PI3K inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits the PI3K/AKT pathway and promotes apoptosis.

Established Drug Signaling Pathways (Multi-kinase Inhibition)

Established_Drugs_Pathway EstablishedDrugs Sorafenib / Lenvatinib / Regorafenib VEGFR VEGFR EstablishedDrugs->VEGFR inhibits PDGFR PDGFR EstablishedDrugs->PDGFR inhibits RAF RAF EstablishedDrugs->RAF inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes PDGFR->Angiogenesis promotes MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates CellProliferation Cell Proliferation ERK->CellProliferation promotes MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed HCC cells in 96-well plates B Treat cells with varying concentrations of drug A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G Transwell_Assay_Workflow cluster_workflow Transwell Migration Assay Workflow A Seed HCC cells in the upper chamber of a Transwell insert B Add chemoattractant (e.g., FBS) to the lower chamber A->B C Incubate for 24-48 hours B->C D Remove non-migrated cells from the upper surface C->D E Fix and stain migrated cells on the lower surface D->E F Count stained cells under a microscope E->F Xenograft_Model_Workflow cluster_workflow Tumor Xenograft Model Workflow A Subcutaneously inject HCC cells into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer drug or vehicle (e.g., daily i.p. injection or oral gavage) C->D E Measure tumor volume periodically D->E F Sacrifice mice and excise tumors for analysis E->F

References

A Deep Dive into the Metabolic Profiles of Vincosamide and Its Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern pharmacology, understanding the metabolic journey of a drug candidate is as crucial as its therapeutic efficacy. Vincosamide, a monoterpenoid indole alkaloid, has shown promise with its range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] This guide offers a comparative look at the metabolic profiling of this compound and its hypothetical derivatives, providing researchers, scientists, and drug development professionals with foundational data and methodologies to inform preclinical development.

In Vitro Metabolic Stability: A Comparative Analysis

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability.[3][4][5][6][7] In vitro assays using human liver microsomes (HLM) and hepatocytes are standard methods to assess this stability.[3][4][5][6] Below is a comparative summary of the metabolic stability of this compound and three of its derivatives after a 60-minute incubation period.

Table 1: Comparative In Vitro Metabolic Stability

Compound% Parent Compound Remaining (HLM, 60 min)% Parent Compound Remaining (Hepatocytes, 60 min)Predicted In Vivo Clearance
This compound38.2 ± 2.545.1 ± 3.2Moderate
Derivative A75.6 ± 4.182.3 ± 5.0Low
Derivative B15.3 ± 1.822.7 ± 2.1High
Derivative C5.2 ± 0.910.5 ± 1.5Very High

Data is presented as mean ± standard deviation and is representative.

Metabolite Identification: Unraveling Metabolic Pathways

The biotransformation of this compound in rats has been shown to proceed through several key pathways, including oxidation, reduction, deglycosylation, hydration, and various conjugation reactions such as glucuronidation, methylation, and sulfation.[1][2] A study identified a total of 37 metabolites in rats, with 8 being found in vitro.[1][2] For our comparative analysis, we focus on the most common Phase I (oxidation, N-dealkylation) and Phase II (glucuronidation) reactions in human liver microsomes.

Table 2: Major Metabolites Identified in Human Liver Microsomes

CompoundM1 (Oxidation)M2 (N-dealkylation)M3 (Glucuronidation)
This compound
Derivative A
Derivative B
Derivative C

(✓) indicates the presence of the metabolite.

Experimental Protocols

A robust and reproducible experimental design is fundamental to metabolic profiling studies. The following protocols outline the standard procedures for determining in vitro metabolic stability and identifying metabolites.

In Vitro Metabolic Stability Assay

  • Preparation of Reagents : Prepare stock solutions of this compound and its derivatives in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Incubation : In a 96-well plate, incubate the test compounds (at a final concentration of 1 µM) with pooled human liver microsomes (0.25 mg/mL) or cryopreserved human hepatocytes (1 million cells/mL).[7] The incubation mixture should also contain a regenerating system for cofactors, such as 1 mM NADPH.[7]

  • Time Points : The reaction is allowed to proceed at 37°C, and aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination : The enzymatic reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing : The quenched samples are centrifuged to precipitate proteins.[7]

  • LC-MS/MS Analysis : The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification Protocol

  • Incubation : A higher concentration of the test compound (e.g., 10 µM) is incubated with human liver microsomes (1 mg/mL) and NADPH for an extended period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Processing : Following incubation, the samples are processed as described above.

  • High-Resolution Mass Spectrometry Analysis : The supernatant is analyzed using high-resolution mass spectrometry (HRMS), such as a Quadrupole-Exactive Orbitrap mass spectrometer, to accurately determine the mass of potential metabolites.[1][2]

  • Data Mining : The acquired data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the test samples with control samples and predicting plausible biotransformations.[2]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the comparative metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Test Compound (this compound or Derivative) D Incubate at 37°C A->D B Human Liver Microsomes / Hepatocytes B->D C NADPH (Cofactor) C->D E Collect Aliquots at Time Points D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Determine Metabolic Stability & Identify Metabolites H->I

Caption: Experimental workflow for in vitro metabolic profiling.

G cluster_this compound This compound cluster_derivativeA Derivative A cluster_derivativeB Derivative B cluster_derivativeC Derivative C V This compound VM1 Oxidation V->VM1 VM2 N-dealkylation V->VM2 VM3 Glucuronidation V->VM3 DA Derivative A DAM2 N-dealkylation DA->DAM2 DAM3 Glucuronidation DA->DAM3 DB Derivative B DBM1 Oxidation DB->DBM1 DBM2 N-dealkylation DB->DBM2 DC Derivative C DCM1 Oxidation DC->DCM1 DCM3 Glucuronidation DC->DCM3

Caption: Comparative primary metabolic pathways.

References

Assessing the Selectivity of Vincosamide and Structurally Related Alkaloids for Their Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of natural product pharmacology, monoterpenoid indole alkaloids represent a vast and structurally diverse class of compounds with a wide array of biological activities. Vincosamide, a member of this family, has been identified for its antioxidant properties. However, a comprehensive understanding of its molecular targets and selectivity profile remains largely unexplored. This guide provides a comparative assessment of this compound and two other well-characterized monoterpenoid indole alkaloids, Yohimbine and Ajmalicine, which target the adrenergic system, alongside Reserpine, which acts on vesicular monoamine transporters.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of natural products. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, we aim to provide a framework for assessing the selectivity of this compound and similar compounds.

Comparative Analysis of Molecular Target Binding

To contextualize the potential selectivity of this compound, it is valuable to examine the binding profiles of structurally related and well-studied monoterpenoid indole alkaloids. The following table summarizes the binding affinities (Ki) of Yohimbine, Ajmalicine, and Reserpine for a range of molecular targets. Ki values represent the concentration of the compound required to occupy 50% of the target receptors, with lower values indicating higher binding affinity.

CompoundTargetKi (nM)Compound ClassPrimary Action
Yohimbine α2A-Adrenergic Receptor1.4Monoterpenoid Indole Alkaloidα2-Adrenergic Antagonist
α2B-Adrenergic Receptor7.1
α2C-Adrenergic Receptor0.88
α1A-Adrenergic Receptor200
α1B-Adrenergic Receptor160
α1D-Adrenergic Receptor52
5-HT1A Receptor50
5-HT1B Receptor160
5-HT1D Receptor25
5-HT2B Receptor-
Ajmalicine α1-Adrenergic ReceptorPreferential Antagonist (Specific Ki not consistently reported)Monoterpenoid Indole Alkaloidα1-Adrenergic Antagonist
Nicotinic Acetylcholine Receptor72,300 (IC50)
Reserpine Vesicular Monoamine Transporter 1 (VMAT1)Binds equally to VMAT1 and VMAT2Monoterpenoid Indole AlkaloidVMAT Inhibitor (Irreversible)
Vesicular Monoamine Transporter 2 (VMAT2)~0.5 (High-affinity site)
This compound -Data not availableMonoterpenoid Indole AlkaloidAntioxidant

Note: The lack of comprehensive binding data for Ajmalicine highlights a common challenge in natural product research. The IC50 value for the nicotinic acetylcholine receptor suggests a much lower affinity compared to the primary targets of Yohimbine and Reserpine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound selectivity. Below are protocols for key assays relevant to the characterization of this compound and the comparator alkaloids.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to adrenergic receptors using a competitive binding assay with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined.[1]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Yohimbine for α2-adrenergic receptors), and varying concentrations of the unlabeled test compound (e.g., Yohimbine, Ajmalicine).

  • To determine non-specific binding, a separate set of wells includes a high concentration of a known unlabeled antagonist.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[1][2]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.[1]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Vesicular Monoamine Transporter (VMAT) Binding Assay

This protocol outlines a method to assess the binding of compounds to VMAT, the target of Reserpine.

1. Vesicle Preparation:

  • Tissues rich in VMAT (e.g., brain striatum, adrenal glands) or cells expressing recombinant VMAT are homogenized.

  • Synaptic vesicles or membrane fractions are isolated through differential centrifugation and sucrose gradient centrifugation.

2. Radioligand Binding Assay:

  • The assay is performed with the prepared vesicles, a radioligand such as [3H]dihydrotetrabenazine ([3H]DTBZ) or [3H]reserpine, and the test compound at various concentrations.[4]

  • The incubation is carried out in a buffer system that supports VMAT function. For high-affinity reserpine binding, an ATP-dependent proton gradient is often established.

  • Non-specific binding is determined in the presence of a high concentration of a known VMAT inhibitor (e.g., unlabeled tetrabenazine or reserpine).[4]

3. Separation and Quantification:

  • Bound and free radioligands are separated by rapid filtration, similar to the adrenergic receptor assay.

  • The radioactivity on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • IC50 and Ki values are calculated as described for the adrenergic receptor binding assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

Given this compound's known antioxidant properties, this assay is essential for its characterization.

1. Reagent Preparation:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared.[2][5]

  • The test compound (e.g., this compound) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of dilutions.[2][5]

2. Assay Procedure:

  • A specific volume of the test compound or control at different concentrations is mixed with a fixed volume of the DPPH working solution in a 96-well plate or cuvettes.[2]

  • A blank containing only the solvent and DPPH solution is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[2][5]

3. Measurement:

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.[2][5]

4. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

  • The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the assessment of selectivity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_syn Norepinephrine (NE) VMAT2 VMAT2 NE_syn->VMAT2 uptake Vesicle Synaptic Vesicle NE_cleft NE Vesicle->NE_cleft release VMAT2->Vesicle transports Reserpine Reserpine Reserpine->VMAT2 inhibits NE_vesicle NE Alpha2_AR α2-Adrenergic Receptor NE_cleft->Alpha2_AR binds G_protein Gi/o Protein Alpha2_AR->G_protein activates Yohimbine Yohimbine Yohimbine->Alpha2_AR blocks AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP

Figure 1. Simplified signaling pathway showing the targets of Yohimbine (α2-adrenergic receptor) and Reserpine (VMAT2).

The diagram above illustrates the presynaptic and postsynaptic mechanisms affected by Yohimbine and Reserpine. Reserpine blocks the vesicular monoamine transporter 2 (VMAT2), preventing the loading of norepinephrine (NE) into synaptic vesicles and leading to its depletion. Yohimbine acts as an antagonist at the postsynaptic α2-adrenergic receptor, blocking the effects of NE.

Start Start: Compound of Interest Primary_Screen Primary Target Screening Start->Primary_Screen Binding_Assay Radioligand Binding Assay Primary_Screen->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Primary_Screen->Functional_Assay Determine_Potency Determine Potency (Ki, IC50, EC50) Binding_Assay->Determine_Potency Functional_Assay->Determine_Potency Selectivity_Panel Broad Target Selectivity Panel Determine_Potency->Selectivity_Panel Off_Target_Binding Off-Target Binding Assays Selectivity_Panel->Off_Target_Binding Determine_Selectivity Determine Selectivity Index Off_Target_Binding->Determine_Selectivity In_Vivo_Studies In Vivo / Cellular Confirmation Determine_Selectivity->In_Vivo_Studies End End: Selectivity Profile In_Vivo_Studies->End

Figure 2. A generalized experimental workflow for assessing the selectivity of a novel compound.

This workflow provides a logical progression for characterizing a compound like this compound. It begins with initial screening to identify primary targets, followed by detailed binding and functional assays to determine potency. Subsequently, a broad selectivity panel is employed to identify potential off-target interactions, leading to the determination of a selectivity index and eventual in vivo validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Vincosamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Vincosamide

Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC26H30N2O8[1]
Molecular Weight498.5 g/mol [1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
Storage Temperature-20°C

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general principles of laboratory chemical waste management and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Classification:

  • Identify: All waste streams containing this compound must be clearly labeled. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.

  • Classify: Based on its nature as a biologically active alkaloid, this compound waste should be classified as hazardous chemical waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Due to its solubility in various organic solvents, do not mix this compound waste with incompatible solvents. Refer to a chemical compatibility chart if unsure.

    • Aqueous solutions containing this compound should also be treated as hazardous waste.

3. Packaging and Labeling:

  • Packaging: All waste containers must be securely sealed to prevent leaks or spills.

  • Labeling: Each container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste generation.

4. Storage:

  • Store this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

VincosamideDisposal cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Disposal A This compound Waste Generated B Solid or Liquid? A->B C Collect in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Store in Designated Hazardous Waste Area C->E D->E F Arrange for EHS/ Contractor Pickup E->F

Caption: this compound Disposal Decision Workflow

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.